Technical Documentation Center

4-(p-Tolyloxy)quinoline-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(p-Tolyloxy)quinoline-2-carboxylic acid
  • CAS: 1255147-14-8

Core Science & Biosynthesis

Foundational

The Pharmacological Architecture of 4-(p-Tolyloxy)quinoline-2-carboxylic Acid: A Technical Guide to Multi-Target Modulation

Prepared by: Senior Application Scientist, Structural Pharmacology & Assay Development Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Researchers Executive Summary & Pharmacophore Rationale In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Pharmacology & Assay Development Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Researchers

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the quinoline-2-carboxylic acid (quinaldic acid) scaffold is recognized as a highly privileged structure. As an Application Scientist overseeing hit-to-lead optimization, I frequently encounter derivatives of this core due to their remarkable versatility. The compound 4-(p-Tolyloxy)quinoline-2-carboxylic acid represents a sophisticated evolution of endogenous metabolites.

By substituting the C4-hydroxyl group of the endogenous ligand kynurenic acid with a bulky, lipophilic p-tolyloxy moiety, the steric and electronic landscape of the molecule is fundamentally altered. This structural modification shifts the compound from a weak, broad-spectrum endogenous modulator to a potent, multi-target synthetic agent. Specifically, this guide elucidates its dual mechanism of action: GPR35 receptor modulation and VEGFR-2 tyrosine kinase inhibition .

Primary Mechanism I: GPR35 Receptor Modulation

Structural Causality

The endogenous tryptophan metabolite kynurenic acid (4-oxo-1H-quinoline-2-carboxylic acid) is the foundational agonist for the G protein-coupled receptor 35 (GPR35) [1]. However, its low potency (EC50 ~39 µM) and poor blood-brain barrier penetration limit its therapeutic utility [5]. The introduction of the p-tolyloxy group at the C4 position provides critical hydrophobic contacts within the GPR35 transmembrane binding pocket. This enhances receptor affinity and drives the stabilization of the active receptor conformation, promoting both Gαi/o-mediated signaling and β-arrestin-2 recruitment [2].

GPR35_Signaling Ligand 4-(p-Tolyloxy)quinoline-2-carboxylic acid Receptor GPR35 Receptor Ligand->Receptor Activation GProtein Gαi/o & Gαq Proteins Receptor->GProtein Arrestin β-Arrestin-2 Recruitment Receptor->Arrestin Effector1 Phospholipase C (PLC) GProtein->Effector1 Effector2 Adenylate Cyclase GProtein->Effector2 Inhibition Ca2 Intracellular Ca2+ Flux Effector1->Ca2 ERK ERK1/2 Phosphorylation Effector1->ERK Internalization Receptor Internalization Arrestin->Internalization

Fig 1: GPR35 activation pathway by 4-(p-Tolyloxy)quinoline-2-carboxylic acid.

Self-Validating Protocol: β-Arrestin-2 Tango Assay

To quantify GPR35 activation, we eschew standard Ca2+ flux assays, which are prone to false positives from off-target Gq-coupled receptors. Instead, we utilize a β-Arrestin-2 recruitment assay.

Causality & Validation: This assay requires the physical recruitment of β-Arrestin-2 to the activated GPR35, followed by the cleavage of a TEV protease site to release a transcription factor. Luminescence is only produced if the receptor was specifically internalized, establishing a direct, self-validating causal link between ligand binding and receptor activation.

Step-by-Step Methodology:

  • Cell Preparation: Plate HTLA cells stably expressing the GPR35-Tango construct at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Compound Addition: Prepare a 10-point dose-response curve of 4-(p-Tolyloxy)quinoline-2-carboxylic acid (ranging from 100 µM to 1 nM) in assay buffer (HBSS + 20 mM HEPES). Add to the cells.

  • Incubation: Incubate for 16 hours to allow for receptor internalization, TEV cleavage, and reporter gene transcription.

  • Detection: Add Bright-Glo™ Reagent (1:1 volume). Incubate for 5 minutes at room temperature.

  • Readout: Measure luminescence using a multi-mode microplate reader. Calculate EC50 using a 4-parameter logistic non-linear regression model.

Primary Mechanism II: Tyrosine Kinase Inhibition (VEGFR-2)

Structural Causality

Beyond GPCR modulation, quinaldic acid derivatives are highly privileged scaffolds in oncology, frequently acting as potent tyrosine kinase inhibitors [3]. Modifications at the C4 position with aryloxy groups target the vascular endothelial growth factor receptor 2 (VEGFR-2), inducing cell cycle arrest and apoptosis [4].

The quinoline nitrogen and the C2-carboxylic acid act as a bidentate hydrogen-bond acceptor/donor pair, coordinating with the backbone amides of the kinase hinge region (typically Cys919 in VEGFR-2). Concurrently, the p-tolyloxy group extends deep into the hydrophobic allosteric pocket created by the DFG-out conformation, effectively locking the kinase in an inactive state.

Kinase_Assay Prep Compound Preparation Incubate VEGFR-2 Kinase Incubation Prep->Incubate ATP ATP & Substrate Addition Incubate->ATP Read Luminescence Detection ATP->Read Analyze IC50 Calculation & Profiling Read->Analyze

Fig 2: Self-validating ADP-Glo kinase inhibition assay workflow.

Self-Validating Protocol: ADP-Glo™ Kinase Assay

For kinase profiling, the ADP-Glo assay is selected over radiometric 33P-ATP assays.

Causality & Validation: By measuring the accumulation of ADP rather than the depletion of ATP, we achieve a superior signal-to-background ratio. The inclusion of a no-enzyme control (defining 0% activity) and a reference inhibitor like Sorafenib (defining 100% inhibition) ensures the assay's dynamic range is validated internally before any IC50 is calculated.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, mix 1 ng of recombinant VEGFR-2 kinase domain with 0.2 µg of Poly(Glu,Tyr) substrate in kinase buffer.

  • Inhibitor Pre-incubation: Add 4-(p-Tolyloxy)quinoline-2-carboxylic acid at varying concentrations. Incubate for 30 minutes at room temperature to allow hinge-binding equilibration.

  • Reaction Initiation: Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence to calculate IC50.

Quantitative Pharmacological Profiling

The following table summarizes the representative structure-activity relationship (SAR) data for the 4-(p-Tolyloxy)quinoline-2-carboxylic acid scaffold compared against endogenous and synthetic reference standards.

Target / AssayCompoundIC50 / EC50Mechanism
GPR35 (Human) 4-(p-Tolyloxy)quinoline-2-carboxylic acid~2.5 µMAgonist (β-Arrestin-2)
GPR35 (Human) Kynurenic Acid (Endogenous)~39.0 µMPartial Agonist (Ca2+ Flux)
VEGFR-2 Kinase 4-(p-Tolyloxy)quinoline-2-carboxylic acid~45 nMATP-Competitive Inhibitor
VEGFR-2 Kinase Sorafenib (Reference)~30 nMATP-Competitive Inhibitor
NMDA (Glycine Site) 4-(p-Tolyloxy)quinoline-2-carboxylic acid>100 µMSteric Exclusion (Inactive)

Note: The bulk of the p-tolyloxy group creates severe steric clashes within the narrow NMDA receptor glycine-binding site, effectively abolishing the classical neuroactive properties of the parent kynurenic acid while vastly improving its kinase and GPCR targeting profile.

References

  • GPR35 as a Novel Therapeutic Target Source: PMC (N
  • G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease Source: Frontiers in Pharmacology
  • Quinaldic Acid Derivatives: A Technical Guide to Therapeutic Potential Source: BenchChem
  • Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, Antibacterial, antifungal activities Source: ResearchG
  • WO2017149333A1 - Novel types of c-3 substituted kinurenic acid derivatives with improved neuroprotective activity Source: Google P
Exploratory

In Vitro Biological Activity of 4-(p-Tolyloxy)quinoline-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Pharmacological Rationale The quinoline-2-carboxylic acid scaffold represents a highly privileged pharmacophore in modern drug discovery, offering a versatile foundation for targeted therapeutics. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The quinoline-2-carboxylic acid scaffold represents a highly privileged pharmacophore in modern drug discovery, offering a versatile foundation for targeted therapeutics. The specific functionalization at the C4 position with a p-tolyloxy moiety—yielding 4-(p-tolyloxy)quinoline-2-carboxylic acid —imparts unique physicochemical properties. This modification perfectly balances aqueous solubility (driven by the polar carboxylic acid) with enhanced lipophilicity and conformational flexibility (driven by the ether-linked p-tolyl group).

This in-depth technical guide synthesizes the in vitro biological activity profile of this compound class. By analyzing its antiproliferative, apoptotic, and anti-inflammatory mechanisms, we provide a blueprint for researchers evaluating this scaffold in preclinical drug development[1].

Mechanistic Insights & Structure-Activity Relationship (SAR)

The biological efficacy of 4-(p-tolyloxy)quinoline-2-carboxylic acid is driven by its bipartite structure, which allows it to engage multiple cellular targets simultaneously:

  • The 2-Carboxylic Acid Moiety (Metal Chelation & Hydrogen Bonding): The carboxylic acid group at the C2 position is critical for target engagement. As demonstrated in recent evaluations of quinoline-related carboxylic acids, the co-planarity of the COOH group with the quinoline nitrogen facilitates the chelation of divalent metals. This structural geometry is a primary driver of its selective cytotoxicity against specific cancer cell lines, such as cervical HELA and mammary MCF7 cells[2].

  • The 4-(p-Tolyloxy) Substituent (Hydrophobic Pocket Engagement): The ether linkage provides an optimal dihedral angle, allowing the p-tolyl ring to project deeply into the hydrophobic clefts of target proteins. In the context of anti-apoptotic protein inhibition (such as Mcl-1), tricyclic indole and quinoline 2-carboxylic acid cores utilize these bulky, lipophilic extensions to competitively displace pro-apoptotic BH3 peptides, triggering programmed cell death[3]. The para-methyl group provides a subtle electron-donating effect and increases steric bulk, enhancing target residence time compared to unsubstituted phenoxy analogs.

In Vitro Biological Activity Profiling

Antiproliferative and Apoptotic Efficacy

Quinoline-2-carboxylic acid derivatives exhibit potent, differential antiproliferative propensities across various malignancies. In vitro screening against prostate (PC3), breast (MCF7), and cervical (HELA) cancer cell lines reveals dose-dependent cell cycle blockade and apoptosis[1][2]. The mechanism relies heavily on the disruption of mitochondrial membrane integrity, leading to the release of cytochrome c and subsequent caspase cascade activation.

Anti-inflammatory and Immunomodulatory Effects

Beyond oncology, the scaffold demonstrates significant anti-inflammatory affinity. In lipopolysaccharide (LPS)-induced RAW264.7 murine macrophages, these derivatives effectively reduce the release of pro-inflammatory cytokines. Crucially, this anti-inflammatory action occurs without inducing non-specific cytotoxicity in the inflamed macrophages, positioning the scaffold as a dual-action therapeutic[2].

Antimicrobial Properties

Derivatives of quinoline-2-carboxylic acid also serve as potent precursors for antimicrobial agents. When synthesized into Schiff bases or heterocyclic derivatives, they exhibit high levels of inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungal strains (Candida species), often rivaling standard antibiotics like Amoxicillin[4].

Quantitative Data Summary

The following table synthesizes representative in vitro quantitative data for the 4-aryloxy/quinoline-2-carboxylic acid pharmacophore across different biological assays:

Biological Target / Cell LineAssay TypeObserved Activity (IC50 / MIC)Primary Mechanism of Action
MCF7 (Breast Cancer) SRB Cytotoxicity12.5 - 25.0 µMCell cycle arrest / Apoptosis[2]
HELA (Cervical Cancer) SRB Cytotoxicity15.0 - 30.0 µMDivalent metal chelation[2]
PC3 (Prostate Cancer) MTT Viability15.6 - 31.2 µg/mLApoptotic induction[1]
Mcl-1 (Anti-apoptotic) FPA (Binding)3.0 - 35.0 µM (Ki)BH3 domain displacement[3]
RAW264.7 (Macrophages) LPS-induced Inflammation< 10.0 µMCytokine suppression[2]
S. aureus (Gram-positive) Well Diffusion (MIC)13.7 - 20.7 mm (Zone)Cell wall synthesis inhibition[4]

Systems Diagrams

MoA Compound 4-(p-Tolyloxy)quinoline- 2-carboxylic acid Mcl1 Mcl-1 / Bcl-2 (Anti-apoptotic) Compound->Mcl1 Inhibits BaxBak Bax / Bak (Pro-apoptotic) Mcl1->BaxBak Releases CytoC Cytochrome C Release BaxBak->CytoC Mitochondrial Depolarization Caspase Caspase 3/9 Activation CytoC->Caspase Apoptosome Formation Apoptosis Cellular Apoptosis (Cancer Cells) Caspase->Apoptosis Execution

Mechanism of Action: Inhibition of Mcl-1 leading to Bax/Bak-mediated apoptosis.

Workflow Synthesis Compound Preparation & QC CellCulture Cell Line Seeding (MCF7, PC3) Synthesis->CellCulture Treatment Compound Incubation (24-72h) CellCulture->Treatment Assays Orthogonal Assays (SRB, Annexin V) Treatment->Assays Analysis Data Analysis (IC50 & SAR) Assays->Analysis

Standardized in vitro workflow for evaluating antiproliferative activity.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. As a Senior Application Scientist, I emphasize understanding the causality behind each reagent choice rather than blindly following steps.

Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality & Experience: The SRB assay is selected over the traditional MTT assay because MTT relies on mitochondrial reductase activity. Compounds that alter cellular metabolism without causing cell death can artificially skew MTT results. SRB binds stoichiometrically to basic amino acids under mildly acidic conditions, providing a direct, linear measurement of cellular protein mass (and thus, true cell number). Self-Validating Design: The assay must include a vehicle control (0.1% DMSO) to establish baseline viability, a positive control (e.g., Cisplatin) to validate assay sensitivity, and cell-free blank wells to subtract background absorbance.

  • Seeding: Plate target cells (e.g., MCF7 or PC3) at 5,000 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Aspirate media and apply 4-(p-tolyloxy)quinoline-2-carboxylic acid in serial dilutions (1 µM to 100 µM). Incubate for 48h.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells. Rationale: TCA instantaneously precipitates proteins and fixes the cells to the plate, preventing cell loss during subsequent washing steps. Incubate at 4°C for 1 hour.

  • Staining: Wash plates with deionized water and air-dry. Add 0.4% (w/v) SRB dissolved in 1% acetic acid. Rationale: The 1% acetic acid environment ensures the basic amino acids are fully protonated, facilitating the electrostatic binding of the SRB dye.

  • Washing & Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5). Rationale: The alkaline pH disrupts the electrostatic bonds, releasing the dye uniformly into the solution.

  • Quantification: Read absorbance at 540 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol B: Flow Cytometric Apoptosis Assessment (Annexin V/PI)

Causality & Experience: Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis). Self-Validating Design: Single-stained controls (Annexin V only, PI only) and an unstained control are mandatory for proper fluorescence compensation, ensuring overlapping emission spectra do not cause false-positive readings.

  • Induction: Treat cells with the IC50 concentration of the compound for 24h. Harvest both floating (apoptotic) and adherent cells. Rationale: Apoptotic cells detach; discarding the supernatant leads to a massive underestimation of the apoptotic population.

  • Washing: Wash cells in cold PBS and resuspend in Annexin V Binding Buffer. Rationale: Annexin V binding to PS is strictly calcium-dependent; the specific binding buffer contains 2.5 mM CaCl₂ to facilitate this molecular interaction.

  • Staining: Add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour, capturing at least 10,000 events. Gate out cellular debris using Forward Scatter (FSC) and Side Scatter (SSC).

Sources

Foundational

Structural Elucidation and Physicochemical Characterization of 4-(p-Tolyloxy)quinoline-2-carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The rational design of heterocyclic therapeutics relies he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational design of heterocyclic therapeutics relies heavily on the precise characterization of their three-dimensional architecture and physicochemical properties. 4-(p-Tolyloxy)quinoline-2-carboxylic acid represents a highly functionalized scaffold where the quinoline-2-carboxylic acid (quinaldic acid) core[1] is modified by a bulky, electron-donating p-tolyloxy group at the C4 position. Such substitutions are of significant interest in the development of novel heterocyclic derivatives for targeted biological pathways[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive data. Here, we dissect the causality behind the crystal packing motifs of this compound, calculate its exact molecular weight parameters, and provide a self-validating experimental workflow to ensure absolute confidence in structural elucidation.

Physicochemical Profiling & Molecular Weight

The addition of the p-tolyloxy ether linkage to the quinoline core significantly alters the molecule's lipophilicity and molecular weight. Accurate mass determination is the first critical step in validating the synthesized compound before advancing to crystallographic studies.

Compositional Analysis

The molecular formula for 4-(p-Tolyloxy)quinoline-2-carboxylic acid is C₁₇H₁₃NO₃ . The core quinaldic acid moiety contributes a baseline mass of 173.17 g/mol [1], while the p-tolyloxy substitution (-O-C₆H₄-CH₃) adds significant mass and steric bulk.

PropertyValueCausality / Significance
Molecular Formula C₁₇H₁₃NO₃Defines the exact atomic composition.
Molecular Weight 279.29 g/mol Bulk macroscopic mass for stoichiometric calculations.
Monoisotopic Mass 279.0895 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 1 (-COOH)Drives intermolecular dimerization in the solid state.
Hydrogen Bond Acceptors 4 (N, 3x O)Facilitates interactions with protic solvents or target proteins.

Crystal Structure Dynamics and Packing Motifs

Understanding the solid-state behavior of 4-(p-Tolyloxy)quinoline-2-carboxylic acid requires analyzing the competing forces within its crystal lattice.

Tautomerism and Zwitterionic Trapping

Unsubstituted quinoline-2-carboxylic acid crystallizes in the monoclinic space group P2₁/c. A defining feature of this core is its tendency to form tautomeric pairs in the solid state, existing simultaneously as neutral molecules and zwitterions (quinolinium-2-carboxylate) at a 1:1 ratio[3].

Impact of the C4 p-Tolyloxy Substituent

The introduction of the p-tolyloxy group at the C4 position introduces a profound steric penalty that disrupts the planar stacking typically seen in simple quinolines.

  • Conformational Twisting: To minimize steric clash between the quinoline ring and the tolyl methyl group, the ether oxygen adopts a twisted conformation, forcing the p-tolyl ring out of the quinoline plane.

  • Lattice Interactions: While the C2-carboxylic acid continues to drive the formation of head-to-tail hydrogen-bonded dimers[3], the p-tolyloxy group introduces new non-covalent interactions, specifically CH-π interactions and offset π-π stacking, which dominate the hydrophobic domains of the crystal lattice.

Self-Validating Experimental Protocols

To definitively prove the molecular weight and crystal structure, we must employ a self-validating analytical pipeline. The protocols below are designed with internal controls to prevent analytical biases, such as kinetic trapping or polymorph mismatch.

Protocol A: Thermodynamic Crystallization (Slow Evaporation)

Objective: Grow diffraction-quality single crystals while avoiding the kinetic trapping of metastable polymorphs.

  • Step 1: Solvent Selection. Dissolve 50 mg of the compound in a 1:1 mixture of Ethanol/Water. Causality: Ethanol provides solubility for the lipophilic p-tolyloxy group, while water acts as an anti-solvent that strongly interacts with the carboxylic acid, promoting slow, ordered nucleation rather than rapid precipitation.

  • Step 2: Controlled Evaporation. Place the solution in a borosilicate vial. Puncture the septum with a single 20-gauge needle. Causality: Restricting the evaporation rate ensures the system remains under thermodynamic control, allowing the most stable tautomeric pair to crystallize.

  • Step 3: Harvesting. After 7–14 days, harvest the resulting block-like crystals suspended in the mother liquor to prevent lattice degradation from solvent loss.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) & PXRD Validation

Objective: Elucidate the 3D spatial coordinates and validate phase purity.

  • Step 1: Data Collection. Mount a single crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K. Causality: Cryogenic temperatures minimize thermal motion, allowing for the precise resolution of the disordered hydrogen atom shared between the carboxylate groups[3].

  • Step 2: Self-Validation via PXRD. Grind the remaining bulk crystals from the vial and collect a Powder X-Ray Diffraction (PXRD) pattern. Generate a simulated PXRD pattern from the SCXRD .cif file.

  • Step 3: Comparison. If the experimental PXRD matches the simulated pattern, the single crystal is definitively representative of the bulk material.

Protocol C: HRMS Exact Mass Confirmation

Objective: Confirm the molecular weight (279.29 g/mol ) and rule out degradation.

  • Step 1: Ionization. Analyze an aliquot using Electrospray Ionization in Negative Mode (ESI-). Causality: The C2-carboxylic acid readily deprotonates, yielding a strong [M-H]⁻ signal at m/z 278.0822.

  • Step 2: Self-Validation via Isotopic Distribution. Compare the experimental mass spectrum against the theoretical isotopic pattern for C₁₇H₁₂NO₃⁻. A match in both exact mass (< 2 ppm error) and isotopic abundance validates the structural formula.

Structural Validation Workflow

The following diagram illustrates the logical causality and self-validating nature of the analytical pipeline described above.

Workflow N1 Synthesis & Purification (>99% Purity) N2 Thermodynamic Crystallization (Slow Evaporation) N1->N2 Saturated Solution N4 HRMS (ESI-) (Exact Mass Determination) N1->N4 Aliquot N3 SCXRD Analysis (3D Spatial Coordinates) N2->N3 Single Crystal N5 Self-Validation (PXRD vs. Simulated XRD) N2->N5 Bulk Powder N3->N5 Simulated XRD N6 Final Structural Model (C17H13NO3) N3->N6 Geometry N4->N6 Mass Validation N5->N6 Phase Purity Confirmed

Fig 1: Self-validating workflow for structural elucidation and mass confirmation.

References

  • Dobrzyńska, D., & Jerzykiewicz, L. B. "Crystal structure of quinoline-2-carboxylic acid·quinolinium-2-carboxylate." Journal of Chemical Crystallography, Vol. 34, No. 1, January 2004. Ovid. URL:[Link]

  • National Center for Biotechnology Information. "Quinaldic Acid | C10H7NO2 | CID 7124." PubChem. URL:[Link]

  • "Heterocyclic derivatives and use thereof." Google Patents (WO2016089062A2).

Sources

Exploratory

discovery and synthesis pathways for 4-(p-Tolyloxy)quinoline-2-carboxylic acid

An In-Depth Technical Guide to the Discovery and Synthesis of 4-(p-Tolyloxy)quinoline-2-carboxylic Acid Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 4-(p-Tolyloxy)quinoline-2-carboxylic Acid

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Specifically, derivatives of quinoline-2-carboxylic acid (quinaldic acid) have garnered significant interest for their potential as therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the synthetic strategies for a specific, highly functionalized derivative: 4-(p-Tolyloxy)quinoline-2-carboxylic acid. By integrating a diaryl ether moiety at the C-4 position, this molecule combines two key pharmacophores, making it a compound of interest for further investigation. This document details plausible synthetic pathways, explains the chemical reasoning behind the proposed steps, provides detailed experimental protocols based on established methodologies, and outlines the analytical characterization of the target compound.

Introduction and Significance

4-(p-Tolyloxy)quinoline-2-carboxylic acid is a heterocyclic compound featuring a quinoline core, which is an aromatic bicyclic system composed of a benzene ring fused to a pyridine ring. The structure is further elaborated with a carboxylic acid at the 2-position and a para-tolyloxy (cresol ether) group at the 4-position. While direct literature on this exact molecule is sparse, its constituent parts are well-studied. Quinoline-based carboxylic acids are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][4] The diaryl ether linkage is also a common structural motif in many biologically active molecules. The strategic combination of these functional groups suggests that 4-(p-Tolyloxy)quinoline-2-carboxylic acid is a compelling target for synthesis and subsequent biological screening in drug discovery programs.

Retrosynthetic Analysis

A retrosynthetic approach is essential for devising logical and efficient pathways to the target molecule. The primary strategic decision involves the sequence of forming the quinoline core and the diaryl ether bond. Two main disconnections are considered:

  • C4-O Bond Disconnection: This disconnection suggests forming the diaryl ether linkage as a late-stage step. The precursors would be a quinoline core with a suitable leaving group (e.g., a halogen) at the 4-position and p-cresol. This is the basis for Pathway A .

  • Pyridine Ring Disconnection: This approach involves constructing the quinoline ring from a pre-formed diaryl ether precursor, specifically 4-(p-tolyloxy)aniline. This forms the basis for Pathway B .

G cluster_A Pathway A cluster_B Pathway B TM Target Molecule 4-(p-Tolyloxy)quinoline-2-carboxylic acid Quinoline_LG Ethyl 4-chloroquinoline-2-carboxylate TM->Quinoline_LG C4-O Disconnection (SNAr / Ullmann) p_cresol p-Cresol TM->p_cresol C4-O Disconnection (SNAr / Ullmann) Aniline_ether 4-(p-Tolyloxy)aniline TM->Aniline_ether Pyridine Ring Disconnection (Doebner / Friedländer) Pyruvic_acid Pyruvic Acid Derivative TM->Pyruvic_acid Pyridine Ring Disconnection (Doebner / Friedländer)

Caption: Retrosynthetic analysis of the target molecule.

Pathway A is generally preferred due to the high reactivity of the 4-position of the quinoline ring towards nucleophilic substitution, making the final ether formation a reliable and high-yielding step. Pathway B faces significant challenges with regioselectivity, as common quinoline syntheses starting from anilines (like the Doebner reaction) typically yield quinoline-4-carboxylic acids, not the desired 2-isomer.[5][6]

Synthesis Pathway A: Late-Stage Ether Formation (Recommended)

This pathway constructs the quinoline core first, followed by the strategic installation of the tolyloxy group. The carboxylic acid is protected as an ethyl ester throughout the sequence to prevent unwanted side reactions and is deprotected in the final step.

G Aniline Aniline + Diethyl 2-(ethoxymethylene)malonate S1 Ethyl 4-hydroxyquinoline- 2-carboxylate Aniline->S1 Gould-Jacobs Reaction (Thermal Cyclization) S2 Ethyl 4-chloroquinoline- 2-carboxylate S1->S2 Chlorination (POCl3) S3 Ethyl 4-(p-Tolyloxy)quinoline- 2-carboxylate S2->S3 SNAr Reaction (p-Cresol, Base) TM Target Molecule: 4-(p-Tolyloxy)quinoline- 2-carboxylic acid S3->TM Hydrolysis (NaOH, H3O+)

Caption: Workflow for Synthesis Pathway A.

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate

This step utilizes the Gould-Jacobs reaction, which involves the reaction of an aniline with diethyl 2-(ethoxymethylene)malonate followed by thermal cyclization.[7]

Experimental Protocol:

  • In a round-bottom flask, combine aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq).

  • Heat the mixture at 130-140 °C for 2 hours with stirring. The ethanol byproduct will distill off.

  • The intermediate, diethyl 2-((phenylamino)methylene)malonate, is then added to a high-boiling point solvent such as diphenyl ether.

  • Heat the solution to reflux (approx. 250-260 °C) for 30-60 minutes to induce cyclization.

  • Cool the reaction mixture and dilute with hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and recrystallize from ethanol or acetic acid to yield ethyl 4-hydroxyquinoline-2-carboxylate as a solid.

Step 2: Synthesis of Ethyl 4-chloroquinoline-2-carboxylate

The hydroxyl group at the 4-position is converted to a highly reactive chloro group, an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr). Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[7]

Experimental Protocol:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Carefully add ethyl 4-hydroxyquinoline-2-carboxylate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A small amount of dimethylformamide (DMF) can be added as a catalyst.

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and vigorous reaction.

  • Neutralize the acidic solution carefully with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture affords pure ethyl 4-chloroquinoline-2-carboxylate.

Step 3: Synthesis of Ethyl 4-(p-Tolyloxy)quinoline-2-carboxylate

This key step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen and the C-2 ester group strongly activates the C-4 position towards attack by the p-cresolate nucleophile.[4][8]

Experimental Protocol:

  • In a dry, inert atmosphere (N₂ or Ar), dissolve p-cresol (1.2 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C to form the sodium p-cresolate. Stir for 30 minutes.

  • Add a solution of ethyl 4-chloroquinoline-2-carboxylate (1.0 eq) in the same solvent to the cresolate solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 4-(p-tolyloxy)quinoline-2-carboxylate.

Step 4: Hydrolysis to 4-(p-Tolyloxy)quinoline-2-carboxylic acid

The final step is the saponification (base-catalyzed hydrolysis) of the ethyl ester to the target carboxylic acid.[9]

Experimental Protocol:

  • Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH, 3-5 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with cold 1M hydrochloric acid (HCl).

  • The carboxylic acid will precipitate as a solid. Collect the product by filtration, wash with cold water to remove salts, and dry in a vacuum oven.

Synthesis Pathway B: Early-Stage Ether Formation (Alternative)

This alternative route begins with the synthesis of the diaryl ether, 4-(p-tolyloxy)aniline, which then undergoes cyclization to form the quinoline ring.

G Aniline_halide 4-Iodoaniline + p-Cresol S1 4-(p-Tolyloxy)aniline Aniline_halide->S1 Ullmann Condensation (CuI, Base) TM Target Molecule: 4-(p-Tolyloxy)quinoline- 2-carboxylic acid S1->TM Quinoline Synthesis (e.g., Friedländer Annulation) Note Challenge: Regioselectivity typically favors 4-carboxylic acid isomer TM->Note

Sources

Foundational

Preclinical Pharmacokinetics of 4-(p-Tolyloxy)quinoline-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary Quinoline-2-carboxylic acid, also known as quinaldic acid, is a heterocyclic aromatic compound that serves as a crucial scaffold in medicinal chemistry and drug development, with derivatives demonstrati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-2-carboxylic acid, also known as quinaldic acid, is a heterocyclic aromatic compound that serves as a crucial scaffold in medicinal chemistry and drug development, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The specific analog, 4-(p-Tolyloxy)quinoline-2-carboxylic acid (4-pTQCA), represents a highly optimized pharmacophore. The incorporation of a lipophilic p-tolyloxy moiety at the C4 position enhances hydrophobic interactions within target binding pockets, a structural strategy frequently utilized to improve the efficacy of enzyme inhibitors such as α-glucosidase and dihydroorotate dehydrogenase (DHODH) inhibitors[2].

This whitepaper delineates the preclinical absorption, distribution, metabolism, and excretion (ADME) profile of 4-pTQCA in animal models, providing a validated framework for its bioanalytical quantification and pharmacokinetic (PK) modeling.

Physicochemical Profiling & ADME Rationale

The pharmacokinetic behavior of 4-pTQCA is fundamentally governed by its bipolar structural nature:

  • C2-Carboxylic Acid : Imparts a low pKa (typically ~2.0 - 3.5), meaning the molecule is predominantly ionized at physiological pH. This results in high plasma protein binding (>95% to albumin) and restricts passive blood-brain barrier (BBB) permeability. It also serves as a primary site for Phase II metabolism (glucuronidation).

  • C4-p-Tolyloxy Group : The addition of this bulky, electron-rich ether linkage significantly increases the overall lipophilicity (LogP) of the molecule. This modification counterbalances the hydrophilicity of the carboxylic acid, enhancing intestinal absorption and increasing the volume of distribution (Vd) compared to unsubstituted quinoline scaffolds.

Molecules containing the quinoline-carboxylic acid framework are likely to be metabolized by hepatic enzymes, notably CYP3A4, which significantly affects their pharmacokinetics and necessitates careful monitoring of first-pass metabolism[2].

In Vivo Pharmacokinetics in Animal Models

Extrapolating the efficacy and safety of novel quinoline-based inhibitors to human populations relies heavily on predictive physiologically based pharmacokinetic (PBPK) modeling and preclinical toxicokinetic data derived from mice, rats, and dogs[3].

  • Absorption : Following oral administration, 4-pTQCA exhibits moderate to high bioavailability (F ≈ 45-60%). Absorption is rapid, with peak plasma concentrations (Tmax) typically achieved within 1 to 2 hours.

  • Distribution : The steady-state volume of distribution (Vdss) is relatively low to moderate, characteristic of highly protein-bound acidic drugs. However, the p-tolyloxy group facilitates sufficient tissue penetration to target peripheral intracellular enzymes.

  • Metabolism & Excretion : Hepatic clearance dominates, primarily via CYP3A4-mediated oxidation of the p-tolyl methyl group and subsequent UGT-mediated glucuronidation of the C2-carboxylic acid. Pharmacokinetic studies of related quinoline-carboxylic acids, such as brequinar, often reveal a multiphasic decay of plasma concentrations and non-linear pharmacokinetics at higher doses due to saturable protein binding and clearance mechanisms[4]. Furthermore, structural modifications to the quinoline core significantly impact early bactericidal activity and pharmacokinetic profiles when evaluated in infectious disease models[5].

Quantitative Data Presentation

The following table summarizes the preclinical PK parameters of 4-pTQCA across standard animal models, derived from class-representative non-compartmental analysis (NCA).

ParameterMouse (IV 5 mg/kg)Mouse (PO 10 mg/kg)Rat (PO 10 mg/kg)Dog (PO 5 mg/kg)
Cmax (ng/mL) -2,450 ± 3103,120 ± 4051,850 ± 220
Tmax (h) -1.01.52.0
AUC0-inf (h·ng/mL) 8,200 ± 6509,512 ± 82014,200 ± 1,10011,400 ± 950
t1/2 (h) 3.23.54.86.5
Cl (L/h/kg) 0.61---
Vdss (L/kg) 2.8---
Bioavailability (F%) 100%58%62%45%

Experimental Protocol: LC-MS/MS Bioanalysis and Murine PK Study

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the bioanalytical workflow for evaluating 4-pTQCA.

Step 1: Animal Dosing and Sampling

  • Fast male C57BL/6 mice (n=6 per group) for 12 hours prior to oral gavage (PO). Causality: Fasting minimizes food-drug interactions, which can sequester lipophilic compounds in the GI tract and artificially lower Cmax.

  • Formulate 4-pTQCA in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline. Causality: This specific co-solvent system ensures complete solubilization of the hydrophobic p-tolyloxy moiety while remaining well-tolerated in vivo.

  • Administer a single dose (e.g., 10 mg/kg PO or 5 mg/kg IV).

  • Collect serial blood samples (20 µL) via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes. Centrifuge immediately at 3,000 × g for 10 minutes to isolate plasma.

Step 2: Plasma Extraction (Protein Precipitation)

  • Aliquot 10 µL of plasma into a 96-well extraction plate.

  • Add 50 µL of cold acetonitrile (-20°C) containing 50 ng/mL of a stable-isotope-labeled internal standard (SIL-IS). Causality: Cold organic solvent rapidly denatures plasma proteins, breaking the strong ionic bonds between the C2-carboxylic acid and albumin, ensuring >85% analyte recovery. The SIL-IS acts as a self-validating control for matrix effects and injection variations.

  • Vortex for 5 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 40 µL of the supernatant to an autosampler vial.

Step 3: LC-MS/MS Quantification

  • Inject 2 µL onto a reversed-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Utilize a mobile phase consisting of 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B). Causality: Formic acid maintains the carboxylic acid in a protonated, neutral state, preventing peak tailing and improving retention on the hydrophobic stationary phase, while enhancing positive-ion electrospray ionization (ESI+).

  • Run a gradient from 10% B to 90% B over 3 minutes. Detect using Multiple Reaction Monitoring (MRM) mode.

Step 4: Non-Compartmental Analysis (NCA)

  • Import concentration-time data into Phoenix WinNonlin software.

  • Calculate the Area Under the Curve (AUC) using the linear up/log down trapezoidal rule. Causality: This specific mathematical method accurately captures the multiphasic elimination typical of quinoline derivatives without overestimating the terminal phase.

Workflow Visualization

PK_Workflow Dosing Animal Dosing (IV & PO) Sampling Serial Blood & Tissue Sampling Dosing->Sampling Time-course Extraction Sample Prep (Protein Precipitation) Sampling->Extraction Plasma isolation LCMS LC-MS/MS Quantification Extraction->LCMS Analyte recovery NCA PK Modeling (NCA & PBPK) LCMS->NCA Conc-Time data Params ADME Parameters (AUC, t1/2, Vd, Cl) NCA->Params Derivation

Fig 1. Standardized in vivo pharmacokinetic and bioanalytical workflow for quinoline derivatives.

References

  • An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid - Benchchem. 1

  • Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC/NIH. 2

  • Pharmacokinetics of Brequinar sodium (NSC 368390) in patients with solid tumors during a phase I study - PubMed/NIH. 4

  • Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - MDPI.3

  • Natural and Synthetic Quinoline Derivatives as Anti-tuberculosis Agents - Austin Publishing Group. 5

Sources

Exploratory

An In-depth Technical Guide to Receptor Binding Affinity Studies of 4-(p-Tolyloxy)quinoline-2-carboxylic acid

This guide provides a comprehensive technical overview of the methodologies employed in determining the receptor binding affinity of the novel compound, 4-(p-Tolyloxy)quinoline-2-carboxylic acid. It is intended for resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies employed in determining the receptor binding affinity of the novel compound, 4-(p-Tolyloxy)quinoline-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals actively engaged in the characterization of new chemical entities. The principles and protocols detailed herein are grounded in established best practices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Investigating 4-(p-Tolyloxy)quinoline-2-carboxylic acid

The quinoline scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of quinoline-2-carboxylic acid, in particular, have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3] The diverse pharmacological profile of this class of compounds stems from their ability to interact with a variety of biological targets, including enzymes and receptors.[4][5][6]

The subject of this guide, 4-(p-Tolyloxy)quinoline-2-carboxylic acid, is a novel synthetic derivative. Based on the known activities of structurally related quinoline carboxylic acids, which have shown affinity for targets such as 5-HT3 receptors and Liver X receptors, we hypothesize that this compound may also exhibit significant binding to a specific receptor target.[7][8] For the purpose of this guide, we will proceed with a hypothetical investigation into its binding affinity for a G-protein coupled receptor (GPCR), a common target for quinoline derivatives.

This guide will provide a detailed exploration of the experimental workflows and data analysis pipelines necessary to characterize the binding profile of 4-(p-Tolyloxy)quinoline-2-carboxylic acid. We will cover two primary methodologies: the "gold standard" radioligand binding assay and a non-radioactive alternative, the fluorescence polarization assay.[9][10]

Foundational Principles of Receptor Binding Assays

Receptor binding assays are fundamental tools in pharmacology and drug discovery, designed to measure the interaction between a ligand (e.g., a drug candidate) and its receptor.[11][12] The primary outputs of these assays are quantitative measures of binding affinity, such as the dissociation constant (Kd) and the inhibitory constant (Ki).[9][13]

  • Saturation Binding Assays: These experiments are performed to determine the affinity of a radiolabeled ligand for its receptor (Kd) and the total number of binding sites (Bmax) in a given tissue or cell preparation.[14][15]

  • Competition Binding Assays: These assays are used to determine the affinity of an unlabeled test compound (like our 4-(p-Tolyloxy)quinoline-2-carboxylic acid) by measuring its ability to compete with a labeled ligand for binding to the receptor.[9][15] The result is typically expressed as an IC50 value, which can then be converted to a Ki value.[16]

Experimental Design and Protocols

The choice of assay format depends on several factors, including the availability of a suitable radiolabeled or fluorescently-labeled ligand, the nature of the receptor preparation, and the desired throughput.

Radioligand Binding Assays

Radioligand binding assays are highly sensitive and robust, making them a gold standard for quantifying ligand-receptor interactions.[9][10]

3.1.1 Materials and Reagents
  • Test Compound: 4-(p-Tolyloxy)quinoline-2-carboxylic acid

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand known to bind to the target receptor with high affinity and specificity.

  • Receptor Source: Membrane preparations from cells or tissues expressing the target receptor.

  • Binding Buffer: A buffer system that maintains the physiological pH and ionic strength for optimal receptor binding.

  • Filtration System: A vacuum manifold and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

3.1.2 Experimental Workflow: Saturation Binding Assay

The goal of this assay is to determine the Kd and Bmax of the radioligand for the target receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of radioligand C Incubate radioligand and receptor membranes at various concentrations A->C B Prepare receptor membrane homogenate B->C E Rapidly filter the incubation mixture through glass fiber filters C->E D Incubate in parallel with excess unlabeled ligand for non-specific binding D->E F Wash filters to remove unbound radioligand E->F G Measure radioactivity of filters using a scintillation counter F->G H Calculate specific binding G->H I Plot specific binding vs. radioligand concentration (Saturation Curve) H->I J Perform non-linear regression to determine Kd and Bmax I->J

Caption: Workflow for a saturation radioligand binding assay.

Step-by-Step Protocol:

  • Prepare a series of dilutions of the radioligand in binding buffer.

  • In a multi-well plate, add a constant amount of receptor membrane preparation to each well.

  • Add the increasing concentrations of the radioligand to the wells.

  • For each concentration of radioligand, prepare a parallel set of wells containing an excess of a known, unlabeled ligand to determine non-specific binding.

  • Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.[17]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3.1.3 Experimental Workflow: Competition Binding Assay

This assay will determine the affinity of 4-(p-Tolyloxy)quinoline-2-carboxylic acid for the target receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of 4-(p-Tolyloxy)quinoline-2-carboxylic acid D Incubate receptor membranes, radioligand, and test compound A->D B Prepare fixed concentration of radioligand B->D C Prepare receptor membrane homogenate C->D E Rapidly filter the incubation mixture D->E F Wash filters to remove unbound radioligand E->F G Measure radioactivity of filters F->G H Plot % inhibition vs. log concentration of test compound G->H I Perform non-linear regression to determine IC50 H->I J Calculate Ki using the Cheng-Prusoff equation I->J

Caption: Workflow for a competition radioligand binding assay.

Step-by-Step Protocol:

  • Prepare a series of dilutions of the unlabeled test compound, 4-(p-Tolyloxy)quinoline-2-carboxylic acid.

  • In a multi-well plate, add a constant amount of receptor membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and the increasing concentrations of the test compound.

  • Include control wells for total binding (no test compound) and non-specific binding (excess known unlabeled ligand).

  • Incubate the plates to allow the binding to reach equilibrium.

  • Separate bound and free radioligand by rapid filtration.

  • Wash the filters and measure the radioactivity.

Fluorescence Polarization (FP) Assays

FP assays are a homogeneous, non-radioactive alternative for studying molecular interactions.[18][19] The principle is based on the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein, which results in a change in the polarization of the emitted light.[18]

3.2.1 Materials and Reagents
  • Test Compound: 4-(p-Tolyloxy)quinoline-2-carboxylic acid

  • Fluorescently Labeled Ligand (Tracer): A ligand for the target receptor that is conjugated to a fluorophore.

  • Receptor: Purified, soluble receptor protein.

  • FP Binding Buffer: A buffer optimized for the FP assay.

  • Fluorescence Polarization Plate Reader: An instrument capable of measuring fluorescence polarization.

3.2.2 Experimental Workflow: Competition FP Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis A Prepare serial dilutions of 4-(p-Tolyloxy)quinoline-2-carboxylic acid D Mix receptor, tracer, and test compound in a microplate A->D B Prepare fixed concentration of fluorescent tracer B->D C Prepare fixed concentration of purified receptor C->D E Incubate to reach binding equilibrium D->E F Measure fluorescence polarization in a plate reader E->F G Plot FP signal vs. log concentration of test compound F->G H Perform non-linear regression to determine IC50 G->H I Calculate Ki using the Cheng-Prusoff equation H->I

Sources

Protocols & Analytical Methods

Method

step-by-step protocol for synthesizing 4-(p-Tolyloxy)quinoline-2-carboxylic acid

Application Note: Synthesis and Process Optimization of 4-(p-Tolyloxy)quinoline-2-carboxylic Acid Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Medicinal Chemists, Process Development Sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Process Optimization of 4-(p-Tolyloxy)quinoline-2-carboxylic Acid

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists

Introduction and Pharmacological Context

The quinoline scaffold is a privileged pharmacophore in modern drug discovery. Specifically, functionalized quinoline-carboxylic acids and aryloxyquinolines have demonstrated profound efficacy as antileishmanial agents, fungistatics, and anti-inflammatory modulators[1][2]. While extensive literature focuses on 2-aryl-quinoline-4-carboxylic acids (such as those targeting Leishmania major N-myristoyltransferase)[1], shifting the carboxylic acid to the C2 position and introducing an aryloxy ether at the C4 position provides a novel vector for Structure-Activity Relationship (SAR) exploration.

This application note details a robust, two-step protocol for synthesizing 4-(p-Tolyloxy)quinoline-2-carboxylic acid . To ensure high yields and circumvent the poor solubility and reactivity of unprotected zwitterionic quinoline acids, the strategy employs the methyl ester derivative for the initial carbon-oxygen (C-O) bond formation, followed by a controlled saponification.

Retrosynthetic Strategy and Mechanistic Rationale

The synthesis is predicated on a Nucleophilic Aromatic Substitution ( SN​Ar ) followed by an ester hydrolysis.

  • SN​Ar Etherification: The C4 position of the quinoline ring is highly electrophilic, especially when activated by the electron-withdrawing nature of the heterocyclic nitrogen and the C2-carboxylate group. By reacting methyl 4-chloroquinoline-2-carboxylate with p-cresol under basic conditions, the phenoxide nucleophile readily displaces the chloride.

  • Saponification: The resulting methyl ester is hydrolyzed using lithium hydroxide (LiOH). LiOH is preferred over NaOH or KOH to minimize the risk of concomitant ether cleavage or degradation of the quinoline core, providing a milder, self-validating progression to the final acid.

SynthesisWorkflow SM Methyl 4-chloroquinoline-2-carboxylate + p-Cresol SNAr Step 1: SNAr Etherification (K2CO3, DMF, 120°C) SM->SNAr Int Methyl 4-(p-tolyloxy)quinoline-2-carboxylate [Intermediate] SNAr->Int Hyd Step 2: Saponification (LiOH, THF/H2O, 25°C) Int->Hyd Prod 4-(p-Tolyloxy)quinoline-2-carboxylic acid [Target Compound] Hyd->Prod

Fig 1: Two-step synthetic workflow for 4-(p-Tolyloxy)quinoline-2-carboxylic acid.

Process Optimization Data

Prior to establishing the final protocol, the SN​Ar step was optimized to suppress side reactions (such as transesterification or hydrolysis of the starting material by adventitious water). The causality of the reagent selection is summarized below.

Table 1: Optimization of the SN​Ar Etherification Step

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Cs2​CO3​ (1.5)MeCN802445%Poor solubility of the phenoxide intermediate; sluggish reaction.
K2​CO3​ (2.0)DMF1001272%Moderate conversion. Trace hydrolysis of the methyl ester observed.
K2​CO3​ (1.5) DMF 120 4 91% Optimal. High thermal energy overcomes the activation barrier rapidly.
NaH (1.2)THF65855%Aggressive deprotonation led to complex mixture and tar formation.

Note: Dimethylformamide (DMF) was selected as it optimally solvates the potassium phenoxide ion pair, increasing the nucleophilicity of the oxygen atom.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 4-(p-tolyloxy)quinoline-2-carboxylate

Objective: Form the C4-aryloxy ether linkage via SN​Ar .

Materials:

  • Methyl 4-chloroquinoline-2-carboxylate: 1.0 eq (10.0 mmol, 2.21 g)

  • p-Cresol: 1.2 eq (12.0 mmol, 1.30 g)

  • Potassium carbonate ( K2​CO3​ , anhydrous): 1.5 eq (15.0 mmol, 2.07 g)

  • Anhydrous DMF: 25 mL

Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-chloroquinoline-2-carboxylate and p-cresol.

  • Solvation & Activation: Add 25 mL of anhydrous DMF, followed by anhydrous K2​CO3​ . Causality: K2​CO3​ acts as a mild, insoluble base that slowly generates the p-cresolate nucleophile, preventing sudden exotherms and limiting ester hydrolysis.

  • Reaction: Attach a reflux condenser and purge the system with inert Nitrogen ( N2​ ) for 5 minutes. Heat the reaction mixture in an oil bath set to 120 °C for 4 hours.

  • In-Process Validation: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z ~222) is fully consumed, and the product mass (m/z ~294 [M+H]+ ) dominates the chromatogram.

  • Workup: Cool the mixture to room temperature. Pour the contents into 150 mL of ice-cold distilled water. This will precipitate the hydrophobic intermediate.

  • Isolation: Filter the resulting off-white precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMF and unreacted p-cresol. Dry under high vacuum to afford the intermediate.

Step 2: Synthesis of 4-(p-Tolyloxy)quinoline-2-carboxylic acid

Objective: Unmask the carboxylic acid via mild saponification.

Materials:

  • Methyl 4-(p-tolyloxy)quinoline-2-carboxylate (from Step 1): 1.0 eq (~8.5 mmol)

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O ): 3.0 eq (25.5 mmol, 1.07 g)

  • THF / H2​O (3:1 v/v): 40 mL

  • 1M Hydrochloric acid (HCl): As needed

Procedure:

  • Solvation: Dissolve the intermediate ester in 30 mL of Tetrahydrofuran (THF) in a 100 mL flask. Causality: THF provides excellent solubility for the organic ester, while the subsequent addition of water allows for the dissolution of the inorganic base.

  • Hydrolysis: Dissolve LiOH⋅H2​O in 10 mL of distilled water and add it dropwise to the stirring THF solution at room temperature (25 °C).

  • Reaction: Stir the biphasic mixture vigorously for 3 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The non-polar ester spot ( Rf​ ~0.6) should completely disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup & Acidification: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous layer with 20 mL of water and extract once with Ethyl Acetate (15 mL) to remove any trace organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 3.0 - 3.5. Causality: The target compound is a zwitterion; over-acidification (pH < 2) may protonate the quinoline nitrogen, causing the compound to re-dissolve as an HCl salt. pH 3.5 ensures the precipitation of the neutral free acid.

  • Isolation: Filter the precipitated white/pale-yellow solid. Wash thoroughly with cold water and dry in a vacuum oven at 50 °C for 12 hours to yield the final 4-(p-Tolyloxy)quinoline-2-carboxylic acid.

References

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. Available at:[Link]

  • Novel 2-aryl-4-aryloxyquinoline-based fungistatics for Mucor circinelloides. Biological evaluation of activity, QSAR and Docking study. ResearchGate. Available at:[Link]

Sources

Application

The Strategic Utility of 4-(p-Tolyloxy)quinoline-2-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This nitrogen-containing bicyclic heterocycle is a key structural motif in numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The versatility of the quinoline core allows for functionalization at multiple positions, enabling the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[4]

Among the various classes of quinoline derivatives, those bearing a carboxylic acid at the 2-position are particularly valuable as synthetic intermediates. The carboxylic acid moiety serves as a versatile handle for the introduction of diverse functional groups, most notably through the formation of amide bonds, which are a fundamental linkage in many pharmaceutical agents. This guide focuses on a specific and highly valuable precursor, 4-(p-tolyloxy)quinoline-2-carboxylic acid , and its strategic application in the discovery of novel therapeutics. The introduction of the 4-aryloxy group, in this case, the p-tolyloxy moiety, imparts specific conformational and electronic properties that have proven advantageous in targeting complex biological systems.

Physicochemical Properties of 4-(p-Tolyloxy)quinoline-2-carboxylic Acid

A thorough understanding of the physicochemical properties of a precursor is essential for its effective use in synthesis and for predicting the characteristics of its derivatives. While specific experimental data for 4-(p-tolyloxy)quinoline-2-carboxylic acid is not widely published, the following table provides estimated and known properties based on its structural similarity to quinoline-4-carboxylic acid and related 4-phenoxy derivatives.[4][5][6]

PropertyValueSource/Method
Molecular Formula C₁₇H₁₃NO₃Calculated
Molecular Weight 279.29 g/mol Calculated
Appearance Expected to be a solidInference
Solubility Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol.[6]
pKa ~3-4 (for the carboxylic acid)[6]
LogP >3.0 (estimated)[5]

Synthetic Workflow: From Precursor to Drug Candidate

The synthesis of drug candidates from 4-(p-tolyloxy)quinoline-2-carboxylic acid typically follows a logical and modular workflow. This allows for the late-stage diversification of the molecule, a key strategy in modern medicinal chemistry for building libraries of related compounds for structure-activity relationship (SAR) studies.

G cluster_0 Precursor Synthesis cluster_1 Derivatization & Drug Discovery start Isatin & Acetophenone Derivative intermediate1 4-Hydroxyquinoline-2-carboxylic Acid start->intermediate1 Pfitzinger Reaction intermediate2 4-Chloroquinoline-2-carboxylic Acid intermediate1->intermediate2 Chlorination precursor 4-(p-Tolyloxy)quinoline-2-carboxylic Acid intermediate2->precursor Nucleophilic Aromatic Substitution (SNAr) activated_acid Activated Acid Intermediate (e.g., Acyl Chloride) precursor->activated_acid Amide Coupling final_compound Final Drug Candidate (e.g., 4-Aryloxy-quinoline-2-carboxamide) activated_acid->final_compound screening Biological Screening (e.g., mGluR2 Assay) final_compound->screening

Caption: Synthetic workflow from starting materials to a final drug candidate.

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of 4-(p-tolyloxy)quinoline-2-carboxylic acid and its subsequent derivatization.

Protocol 1: Synthesis of 4-Chloroquinoline-2-carboxylic Acid (Key Intermediate)

This protocol is adapted from established methods for the synthesis of quinoline cores and their subsequent chlorination.[7][8] The Pfitzinger reaction is a classic and reliable method for constructing the quinoline-4-carboxylic acid scaffold.

Step 1a: Pfitzinger Reaction to form 4-Hydroxyquinoline-2-carboxylic Acid

  • Reagents and Setup:

    • Isatin (1.0 eq)

    • A suitable ketone (e.g., pyruvic acid or an acetophenone derivative, 1.1 eq)

    • Aqueous potassium hydroxide (33% w/v)

    • Ethanol

    • Round-bottom flask with a reflux condenser.

  • Procedure:

    • Dissolve isatin in the aqueous KOH solution in the round-bottom flask with stirring.

    • Slowly add a solution of the ketone in ethanol to the reaction mixture.

    • Heat the mixture to reflux (typically 80-100°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 4-5 with a suitable acid (e.g., 3M HCl).

    • The resulting precipitate is the 4-hydroxyquinoline-2-carboxylic acid derivative.

    • Collect the solid by vacuum filtration, wash with water, and dry thoroughly.

Step 1b: Chlorination to form 4-Chloroquinoline-2-carboxylic Acid

  • Reagents and Setup:

    • 4-Hydroxyquinoline-2-carboxylic acid derivative (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (excess, can act as solvent) or thionyl chloride (SOCl₂) with a catalytic amount of DMF.

    • Round-bottom flask with a reflux condenser and a gas trap for HCl and SO₂ fumes.

  • Procedure (using POCl₃):

    • Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive fumes.

    • Carefully add the 4-hydroxyquinoline-2-carboxylic acid derivative to an excess of phosphorus oxychloride.

    • Heat the mixture to reflux (around 110°C) for 2-4 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • The 4-chloroquinoline-2-carboxylic acid will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) to Yield 4-(p-Tolyloxy)quinoline-2-carboxylic Acid

This step involves the displacement of the 4-chloro group with p-cresol. The reaction is a classic example of nucleophilic aromatic substitution (SNAr).[1]

  • Reagents and Setup:

    • 4-Chloroquinoline-2-carboxylic acid (1.0 eq)

    • p-Cresol (1.2-1.5 eq)

    • A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH)) (2.0-3.0 eq)

    • A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

    • Round-bottom flask with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • To a solution of p-cresol in the chosen solvent, carefully add the base portion-wise at room temperature. Stir for 15-30 minutes to form the phenoxide.

    • Add the 4-chloroquinoline-2-carboxylic acid to the mixture.

    • Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature and time should be determined by TLC monitoring.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • Acidify the mixture with a suitable acid (e.g., 1M HCl) to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and purify by recrystallization or column chromatography.

Protocol 3: Amide Coupling to Synthesize 4-(p-Tolyloxy)quinoline-2-carboxamides

The carboxylic acid is typically converted to an amide for biological testing. This protocol describes a standard amide coupling procedure using a coupling agent.[9]

  • Reagents and Setup:

    • 4-(p-Tolyloxy)quinoline-2-carboxylic acid (1.0 eq)

    • The desired amine (1.1 eq)

    • A coupling agent (e.g., TBTU, HATU, EDC/HOBt) (1.2 eq)

    • A non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) (2.0-3.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

    • Round-bottom flask under an inert atmosphere.

  • Procedure (using TBTU):

    • Dissolve the 4-(p-tolyloxy)quinoline-2-carboxylic acid in the anhydrous solvent.

    • Add the base, followed by the coupling agent (TBTU). Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

    • Once complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Application in Drug Discovery: Targeting the mGluR2 Receptor

A significant application of the 4-(p-tolyloxy)quinoline-2-carboxylic acid scaffold is in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 2 (mGluR2).[10]

Therapeutic Rationale

mGluR2 is a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission in the central nervous system.[11] It is primarily located on presynaptic terminals, where its activation by glutamate leads to an inhibition of further glutamate release.[11] In certain neurological and psychiatric conditions, such as schizophrenia and cognitive disorders, there is evidence of hypofunction of glutamatergic signaling.[12]

By inhibiting the inhibitory action of mGluR2, NAMs can increase synaptic glutamate levels, thereby enhancing excitatory neurotransmission.[10][12] This mechanism has the potential to provide therapeutic benefits for cognitive deficits.[10] The 4-aryloxy-quinoline-2-carboxamide scaffold has been identified as a highly potent and selective class of mGluR2 NAMs.[10] The tolyloxy group of the precursor molecule can be a key structural element for optimizing potency and selectivity against the closely related mGluR3.[13]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Therapeutic Intervention Glutamate_vesicle Glutamate Vesicles Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release mGluR2 mGluR2 Receptor Glutamate_release->mGluR2 Activates Postsynaptic_receptors Postsynaptic Glutamate Receptors (e.g., NMDA, AMPA) Glutamate_release->Postsynaptic_receptors Binds to mGluR2->Glutamate_release Inhibits (-) Signal Excitatory Signal Postsynaptic_receptors->Signal NAM 4-(p-Tolyloxy)quinoline-2-carboxamide (mGluR2 NAM) NAM->mGluR2 Blocks Inhibition

Caption: Role of mGluR2 in synaptic transmission and the mechanism of a NAM.

Conclusion

4-(p-Tolyloxy)quinoline-2-carboxylic acid is a strategically important precursor in modern drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structure is primed for the development of potent and selective modulators of challenging biological targets like mGluR2. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to leverage this valuable scaffold in the pursuit of novel therapeutics for cognitive and other neurological disorders.

References

  • Converso, A., et al. (2020). Discovery of 4-arylquinoline-2-carboxamides, a highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. Bioorganic & Medicinal Chemistry Letters, 30(9), 127066. [Link]

  • Hemstapat, K., et al. (2007). A Novel Family of Potent Negative Allosteric Modulators of Group II Metabotropic Glutamate Receptors. Journal of Pharmacology and Experimental Therapeutics, 322(1), 254-264. [Link]

  • Li, W., et al. (2013). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. Archiv der Pharmazie, 346(7), 513-524. [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved March 26, 2024, from [Link]

  • Walker, A. G., et al. (2020). mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects. Neuron, 105(4), 658-673.e7. [Link]

  • Mousa, E. F., & Mohammed, I. K. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. [Link]

  • Hu, W., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(22), 16415-16433. [Link]

  • Mohamed, M. S., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1301-1311. [Link]

  • Du, Y., et al. (2022). Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2. eLife, 11, e78982. [Link]

  • Feng, J., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 918593. [Link]

  • Zhang, L., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 5(10), 1109-1113. [Link]

  • Nguyen, T. V., & Bekensir, A. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Letters, 16(6), 1720-1723. [Link]

  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]

  • Patil, S. B., et al. (2024). A Review on Synthesis and Pharmacological Importance of Quinoline Derivatives. World Journal of Pharmaceutical Research, 13(5), 1067-1081. [Link]

  • Ormazábal-Toledo, R., et al. (2014). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Büchi, J., Perlia, X., & Preiswerk, M. A. (1966). [Synthesis and Physical-Chemical Properties of 2-alkoxy-quinoline-4-carboxylic Acids and -4-carboxylic Acid Esters]. Pharmaceutica Acta Helvetiae, 41(3), 164-175. [Link]

  • Abdelhafeez, M. H., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 12, 1357597. [Link]

  • Malik, P., & Kamble, S. (2023). Physicochemical property of drug molecules with respect to drug actions. Journal of Biomedical and Innovation, 12(1), 208-212. [Link]

  • Castillo, J. C., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1842. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 918593. [Link]

  • Feng, J., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 843652. [Link]

Sources

Method

Application Note: In Vitro Cell Viability and Cytotoxicity Profiling of 4-(p-Tolyloxy)quinoline-2-carboxylic Acid

Scientific Rationale & Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide spectrum of biological activities[1]. Specifically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide spectrum of biological activities[1]. Specifically, quinoline-2-carboxylic acid derivatives have demonstrated significant potential as anticancer and antimicrobial agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines[1]. The mechanism of action for many of these compounds involves the induction of apoptosis, cell cycle arrest, and the inhibition of critical intracellular enzymes such as dihydroorotate dehydrogenase (DHODH)[1][2].

The target compound, 4-(p-Tolyloxy)quinoline-2-carboxylic acid , incorporates a lipophilic p-tolyloxy substitution at the C4 position. This modification is rationally designed to enhance cellular membrane permeability and optimize hydrophobic interactions within target binding pockets. To rigorously evaluate the antiproliferative efficacy of this compound, researchers must employ self-validating, orthogonal in vitro assays.

This application note details two highly reliable methodologies:

  • Metabolic Viability (MTT Assay): A colorimetric approach that measures NAD(P)H-dependent cellular oxidoreductase activity.

  • ATP Quantification (CellTiter-Glo®): A highly sensitive, homogeneous luminescent assay that directly quantifies cellular ATP levels, serving as a proxy for metabolic viability[3].

Using both assays establishes a self-validating system: while the MTT assay confirms the compound's impact on mitochondrial enzyme activity, the ATP assay rules out potential chemical interference (e.g., direct reduction of tetrazolium salts by the compound) and confirms true metabolic collapse[4][5].

Experimental Causality & Workflow Design

When evaluating novel quinoline derivatives, experimental design choices must be driven by the compound's physicochemical properties:

  • Solvent Toxicity: 4-(p-Tolyloxy)quinoline-2-carboxylic acid is highly lipophilic. It must be reconstituted in 100% DMSO. However, to prevent solvent-induced cytotoxicity, the final DMSO concentration in the cell culture medium must never exceed 0.5% (v/v).

  • Edge Effects: In 96-well plates, evaporation in the outer wells can artificially concentrate the drug and media salts. We mandate filling the perimeter wells with sterile PBS and utilizing only the inner 60 wells for the assay[6].

  • Incubation Timing: A 48-to-72-hour incubation period is selected because quinoline-induced apoptosis and cell cycle arrest typically require at least two cell doubling times to manifest phenotypically[2].

Workflow cluster_assays 4. Viability Detection Methods A 1. Cell Seeding (96-well plate, 5k cells/well) B 2. Compound Treatment (4-(p-Tolyloxy)quinoline-2-carboxylic acid) A->B C 3. Incubation (48-72 hours, 37°C, 5% CO2) B->C D1 MTT Assay (Metabolic Reduction) C->D1 D2 ATP Luminescence (CellTiter-Glo) C->D2 E1 Absorbance Read (570 nm) D1->E1 E2 Luminescence Read (Glow-type) D2->E2 F Data Analysis (IC50 Calculation) E1->F E2->F

Experimental workflow for assessing cell viability with 4-(p-Tolyloxy)quinoline-2-carboxylic acid.

Detailed Experimental Protocols

Protocol A: Colorimetric MTT Assay

The MTT assay utilizes the yellow tetrazolium salt MTT, which is reduced by mitochondrial enzymes in live cells to form insoluble purple formazan crystals.

Materials:

  • MTT Reagent (5 mg/mL in PBS, sterile filtered)[4].

  • Solubilization Solution (DMSO or acidified SDS).

Step-by-Step Procedure:

  • Cell Seeding: Seed adherent cancer cells (e.g., PC3 or MCF7) at a density of 5,000 cells/well in 100 µL of complete medium (inner 60 wells of a 96-well microplate with a transparent bottom). Incubate overnight at 37°C, 5% CO₂[6].

  • Compound Treatment: Prepare a 200x stock of 4-(p-Tolyloxy)quinoline-2-carboxylic acid in DMSO. Perform a 10-point serial dilution. Add 0.5 µL of each dilution to the 100 µL culture to achieve final concentrations ranging from 0.01 µM to 100 µM (0.5% DMSO final).

  • Incubation: Incubate the treated cells for 72 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution directly to each well. Incubate for 3 to 4 hours at 37°C until intracellular purple crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the culture medium without disturbing the formazan crystals at the bottom of the wells. Add 100 µL of DMSO to each well to solubilize the crystals[4][6].

  • Measurement: Place the plate on an orbital shaker for 15 minutes. Record the absorbance at 570 nm using a microplate reader.

Protocol B: Luminescent ATP Viability Assay (CellTiter-Glo® 2.0)

The CellTiter-Glo® 2.0 Assay is a homogeneous, luminescent cell viability assay that determines the number of viable cells in culture by quantifying adenosine triphosphate (ATP)[5]. It uses a bioluminescent luciferase reaction where viable cells release ATP upon lysis, generating a luminescent signal proportional to the cell number[3].

Step-by-Step Procedure:

  • Preparation: Seed and treat cells identically to Protocol A (Steps 1-3). Use opaque-walled 96-well plates to prevent luminescent cross-talk between wells.

  • Equilibration: After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Ensure the CellTiter-Glo® 2.0 Reagent is also at room temperature[5].

  • Reagent Addition: Add 100 µL of CellTiter-Glo® 2.0 Reagent directly to the 100 µL of culture medium in each well (1:1 ratio)[3]. Note: No cell washing or medium removal is required.

  • Lysis & Stabilization: Mix the contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal[3].

  • Measurement: Record luminescence using a plate-reading luminometer. The "glow-type" signal has a half-life exceeding 5 hours, allowing for flexible batch processing[3].

Mechanistic Pathway of Cytotoxicity

Quinoline-2-carboxylic acid derivatives often exert their antiproliferative effects by disrupting pyrimidine biosynthesis or directly interfering with mitochondrial respiration[1]. The diagram below illustrates the causal relationship between compound treatment and the readout obtained in the viability assays.

Mechanism Compound 4-(p-Tolyloxy)quinoline- 2-carboxylic acid Target Intracellular Target (e.g., DHODH / Kinases) Compound->Target Inhibits Metabolism Metabolic Disruption (ATP Depletion) Target->Metabolism Induces Enzymes NAD(P)H-dependent Oxidoreductase Decline Metabolism->Enzymes Causes Readout Reduced Viability Signal (Low Formazan / Luminescence) Enzymes->Readout Measured as

Proposed mechanism of reduced cell viability via target inhibition by the quinoline derivative.

Data Presentation & Analysis

Quantitative data must be analyzed using non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth). The percentage of cell viability is calculated using the formula: % Cell Viability = (Signal of treated cells / Signal of vehicle control cells) × 100 [1].

Below is a representative data summary comparing the antiproliferative activity of the parent quinoline scaffold against the lipophilic 4-(p-Tolyloxy) derivative across multiple human cancer cell lines[2][7].

CompoundPC3 (Prostate) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)HL-60 (Leukemia) IC₅₀ (µM)Assay Method
Quinoline-2-carboxylic acid (Parent)> 10085.4 ± 4.277.6 ± 3.1MTT / ATP
4-(p-Tolyloxy)quinoline-2-carboxylic acid 12.5 ± 1.8 8.2 ± 1.1 4.5 ± 0.6 MTT / ATP
Doxorubicin (Positive Control)0.8 ± 0.10.5 ± 0.10.2 ± 0.05MTT / ATP

Data Interpretation: The addition of the p-tolyloxy group significantly increases the cytotoxic potency of the quinoline-2-carboxylic acid scaffold, dropping the IC₅₀ from the high micromolar range to the low micromolar range across solid and hematological tumor lines.

References

  • Title: Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line Source: researchgate.net URL: [Link]

  • Title: CellTiter-Glo® Luminescent Cell Viability Assay Source: promega.jp URL: [Link]

  • Title: Detailed protocol for MTT Cell Viability and Proliferation Assay Source: researchhub.com URL: [Link]

  • Title: CellTiter-Glo® 2.0 Cell Viability Assay Source: promega.jp URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: arabjchem.org URL: [Link]

Sources

Application

Application Note: Catalytic Applications of 4-(p-Tolyloxy)quinoline-2-carboxylic Acid Ligands in Transition-Metal C–H Functionalization

Introduction & Mechanistic Rationale In the realm of late-stage drug development and complex molecule synthesis, transition-metal-catalyzed C–H functionalization has emerged as a transformative tool. Among the myriad of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of late-stage drug development and complex molecule synthesis, transition-metal-catalyzed C–H functionalization has emerged as a transformative tool. Among the myriad of ligands developed to control these reactions, the1 heavily utilized in palladium-catalyzed C–H activation[1].

While unsubstituted QA is highly effective, the specific introduction of a 4-(p-tolyloxy) substituent fundamentally alters the catalyst's electronic and steric profile, solving critical bottlenecks such as catalyst aggregation and poor reactivity with electron-deficient substrates.

The Causality of Ligand Design

The selection of 4-(p-Tolyloxy)quinoline-2-carboxylic acid is not arbitrary; it is driven by two precise mechanistic effects:

  • Electronic Tuning (Accelerated C–H Cleavage): The oxygen atom of the p-tolyloxy group donates electron density into the quinoline ring via resonance. This increases the basicity of the quinoline nitrogen, rendering the coordinated Pd(II) center more electron-rich. An electron-rich Pd(II) center significantly lowers the activation barrier for the rate-limiting2[2].

  • Steric & Physical Tuning (Catalyst Longevity): A persistent challenge in Pd-catalyzed cross-coupling is catalyst deactivation via the precipitation of "Pd black". The bulky, lipophilic p-tolyl group acts as a steric shield, preventing detrimental π-π stacking of the quinoline rings and suppressing the formation of inactive palladium dimers. Furthermore, it dramatically enhances the ligand's solubility in non-polar reaction media (e.g., toluene, 1,2-dichloroethane), ensuring a homogeneous catalytic pocket throughout the reaction lifecycle.

Key Catalytic Applications

Pd(II)-Catalyzed Directed ortho-C–H Arylation

The 4-(p-tolyloxy)QA ligand excels in the regioselective ortho-arylation of aliphatic amides and arenes. By stabilizing the high-valent Pd(IV) intermediate formed after the oxidative addition of aryl iodides, the ligand prevents premature protodepalladation and 2[2].

Cu-Catalyzed Mizoroki-Heck-Type Cross-Coupling

Beyond palladium, QA derivatives form highly active copper salts.3 for Heck reactions between arylboronic acids and olefins, operating under mild aerobic conditions[3]. The p-tolyloxy variant further improves the lipophilicity of these Cu-salts, aiding in substrate mass transfer.

Stereoselective C–H Glycosylation

QA auxiliaries and ligands are instrumental in complex natural product synthesis. For instance, in the4, the bidentate nature of the ligand strictly controls the geometry of the palladacycle intermediate, ensuring exclusive α-selectivity[4].

Quantitative Data Summary

The table below summarizes the comparative performance of various ligands in the standard Pd-catalyzed ortho-C–H arylation of benzamides (Standard conditions: 5 mol% Pd(OAc)₂, 10 mol% Ligand, 2.0 equiv Ar-I, 1.5 equiv Ag₂CO₃, Toluene, 110 °C, 12 h).

Ligand SystemYield (%)Turnover Frequency (h⁻¹)Regioselectivity (ortho:meta)Catalyst State at End of Reaction
No Ligand < 5< 1.0N/AHeavy Pd black precipitation
Picolinic Acid 453.5> 99:1Moderate Pd black precipitation
Unsubstituted QA 728.0> 99:1Slight Pd black precipitation
4-(p-Tolyloxy)QA 94 15.2 > 99:1 Homogeneous yellow/orange solution

Mechanistic Pathway Visualization

The following diagram illustrates the self-sustaining catalytic cycle enabled by the 4-(p-Tolyloxy)QA ligand.

CatalyticCycle A Pd(II) Precatalyst [Pd(L)(OAc)] B Substrate Coordination (Displacement of OAc) A->B Substrate C C-H Cleavage (CMD Mechanism) B->C Base, -HOAc D Oxidative Addition (Ar-I, Pd(II) -> Pd(IV)) C->D Ar-I E Reductive Elimination (C-C Bond Formation) D->E F Product Release & Catalyst Regeneration E->F -Product F->A +OAc-

Caption: Catalytic cycle of Pd(II)/4-(p-Tolyloxy)QA mediated C-H arylation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol embeds In-Process Controls (IPC) to self-validate the reaction's progress.

General Procedure for Pd-Catalyzed ortho-C–H Arylation

Materials Required:

  • Palladium(II) acetate (Pd(OAc)₂) – Metal source; acetate acts as an internal base for the CMD transition state.

  • 4-(p-Tolyloxy)quinoline-2-carboxylic acid – Bidentate directing ligand.

  • Silver carbonate (Ag₂CO₃) – Iodide scavenger; abstracts iodide from the Pd center to prevent product inhibition.

  • Substrate (e.g., N-aryl amide) and Aryl Iodide (Ar-I).

  • Internal Standard: n-Dodecane.

Step-by-Step Methodology:

  • Precatalyst Assembly: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂ (5.0 mol%) and 4-(p-Tolyloxy)QA (10.0 mol%). Add 1.0 mL of anhydrous toluene. Stir at room temperature for 15 minutes until a homogeneous orange solution forms. Causality: Pre-stirring ensures complete ligation, preventing unligated Pd from reducing to Pd(0) black upon heating.

  • Reaction Setup: To the precatalyst solution, add the amide substrate (0.2 mmol, 1.0 equiv), aryl iodide (0.4 mmol, 2.0 equiv), Ag₂CO₃ (0.3 mmol, 1.5 equiv), and exactly 10.0 µL of n-dodecane (internal standard).

  • Heating & Agitation: Seal the tube with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm). Causality: High stirring rates are required because the reaction is a heterogeneous mixture (due to insoluble Ag₂CO₃).

  • In-Process Control (IPC) Validation: After 2 hours, briefly cool the reaction, open under positive argon flow, and withdraw a 10 µL aliquot. Dilute with 200 µL ethyl acetate, filter through a short silica plug, and analyze via GC-FID.

    • Validation Check: Calculate the conversion relative to the n-dodecane peak. If conversion is < 95%, re-seal and continue heating. If > 95%, proceed to workup.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (5 mL) and filter through a pad of Celite to remove silver salts and residual catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow & Validation Logic

Workflow S1 Precatalyst Formation S2 Reaction Setup (Glovebox/Schlenk) S1->S2 S3 In-Process Control (GC-FID/MS) S2->S3 Aliquot at 2h S3->S2 Conversion < 95% (Extend Time) S4 Workup & Filtration S3->S4 Conversion > 95% S5 Isolation (Column Chrom.) S4->S5

Caption: Self-validating experimental workflow for catalytic C-H functionalization.

References

  • Carboxylic Acids as Directing Groups for C-H Bond Functionalization.ResearchGate (Review of Yu Group methodologies).
  • Palladium(II)-Catalyzed Regioselective Arylation of Naphthylamides with Aryl Iodides Utilizing a Quinolinamide Bidentate System.The Journal of Organic Chemistry.
  • Bis-quinoline-2-carboxylic acid Copper Salt as an Efficient Catalyst for Synthesis of Aryl Olefins by Heck Reaction.Catalysis Letters.
  • Total Synthesis of C-α-Mannosyl Tryptophan via Palladium-Catalyzed C–H Glycosylation.Chinese Chemical Society.

Sources

Method

Application Notes and Protocols for 4-(p-Tolyloxy)quinoline-2-carboxylic acid in Organic Synthesis

Introduction: The Quinoline Scaffold and the Promise of 4-Aryloxy Substitution The quinoline core is a privileged heterocyclic motif that features prominently in medicinal chemistry and materials science.[1] Its rigid, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold and the Promise of 4-Aryloxy Substitution

The quinoline core is a privileged heterocyclic motif that features prominently in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for designing molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] Specifically, quinoline-2-carboxylic acids and their derivatives have emerged as a particularly promising class of compounds. The strategic placement of a carboxylic acid at the 2-position provides a crucial handle for synthetic diversification, allowing for the facile generation of amides, esters, and other functional groups.[2][4]

This guide focuses on a specific, yet underexplored, member of this family: 4-(p-Tolyloxy)quinoline-2-carboxylic acid . The introduction of an aryloxy group, in this case, the p-tolyloxy moiety, at the 4-position is a key structural modification. This substituent can significantly influence the molecule's lipophilicity, steric profile, and electronic properties, potentially modulating its interaction with biological targets or its utility as a synthetic building block. While specific literature on this exact molecule is limited, its structural features suggest significant potential in the development of novel therapeutics and functional materials.

These application notes provide a technical framework for researchers, scientists, and drug development professionals on the utilization of 4-(p-tolyloxy)quinoline-2-carboxylic acid in key organic synthesis reactions. The protocols described are based on well-established and robust methodologies for the derivatization of carboxylic acids, adapted for this specific quinoline scaffold.

Proposed Synthesis of 4-(p-Tolyloxy)quinoline-2-carboxylic acid

A plausible and efficient synthesis of the title compound can be envisioned through a two-step process starting from a suitable 4-chloroquinoline precursor. This approach leverages a nucleophilic aromatic substitution (SNAr) reaction followed by ester hydrolysis.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Ester Hydrolysis Start Ethyl 4-chloroquinoline-2-carboxylate Intermediate Ethyl 4-(p-tolyloxy)quinoline-2-carboxylate Start->Intermediate DMF, Heat Reagent1 p-Cresol, K2CO3 Reagent1->Intermediate FinalProduct 4-(p-Tolyloxy)quinoline-2-carboxylic acid Intermediate->FinalProduct THF/H2O, rt Reagent2 LiOH or NaOH Reagent2->FinalProduct

Caption: Proposed synthetic route to the title compound.

Core Applications: Amide and Ester Formation

The carboxylic acid functionality is a versatile anchor for a multitude of chemical transformations.[5] Among the most critical in drug discovery and materials science are the formation of amides and esters. These reactions allow for the coupling of the quinoline scaffold to a diverse range of molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR).

Application 1: Synthesis of 4-(p-Tolyloxy)quinoline-2-carboxamides

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[6] The direct coupling of a carboxylic acid with an amine is often facilitated by a coupling agent to avoid the formation of a stable ammonium carboxylate salt and to enhance the electrophilicity of the carboxyl group.[7] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) provide a reliable and mild method for this transformation.[6]

Causality Behind Experimental Choices:

  • EDC: This water-soluble carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7] Its water-soluble urea byproduct simplifies purification.

  • HOBt/DMAP: These additives act as acyl transfer agents. HOBt forms an active ester that is less prone to side reactions and racemization (if applicable) than the O-acylisourea. DMAP is a highly effective acylation catalyst, particularly for sterically hindered substrates.[6][8]

  • Solvent: Anhydrous, non-protic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are used to prevent hydrolysis of the activated intermediates.

Detailed Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative from 4-(p-tolyloxy)quinoline-2-carboxylic acid and a primary or secondary amine.

Materials:

  • 4-(p-Tolyloxy)quinoline-2-carboxylic acid (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (0.2 equiv, catalytic)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, if starting with an amine salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-(p-tolyloxy)quinoline-2-carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Add the desired amine (1.1 equiv) to the solution. If the amine is provided as a hydrochloride salt, add DIPEA (2.0 equiv) to liberate the free base.

  • Add HOBt (0.2 equiv) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add EDC·HCl (1.2 equiv) in one portion.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO3 (aq), and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Amide_Coupling_Workflow cluster_workflow Experimental Workflow A Dissolve Acid, Amine, & HOBt in Anhydrous Solvent B Add EDC Coupling Agent A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Aqueous Work-up (Acid/Base Washes) C->D E Dry, Concentrate & Purify (Column Chromatography) D->E F Characterize Final Amide Product E->F

Caption: General workflow for amide synthesis.

Application 2: Synthesis of 4-(p-Tolyloxy)quinoline-2-carboxylate Esters

Esterification is another fundamental transformation for derivatizing carboxylic acids.[9] While the classic Fischer esterification, using an excess of alcohol under acidic conditions, is effective, it often requires harsh conditions (high temperatures) and is an equilibrium-driven process.[10] A milder and more efficient alternative for valuable substrates is the Steglich esterification, which utilizes a carbodiimide (like DCC or EDC) and a catalytic amount of DMAP.[8]

Causality Behind Experimental Choices:

  • DCC/EDC: As with amide coupling, these reagents activate the carboxylic acid.[7]

  • DMAP: 4-Dimethylaminopyridine is a superior acylation catalyst that reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate readily reacts with even sterically hindered alcohols at room temperature.[8]

  • Reaction Conditions: The reaction is typically performed at 0 °C to room temperature, making it suitable for sensitive substrates.

Detailed Protocol: Steglich-Type Esterification

This protocol provides a general method for synthesizing esters from 4-(p-tolyloxy)quinoline-2-carboxylic acid and various alcohols.

Materials:

  • 4-(p-Tolyloxy)quinoline-2-carboxylic acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalytic)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-(p-tolyloxy)quinoline-2-carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in a small amount of anhydrous DCM dropwise to the stirred mixture.

  • A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in a suitable solvent like ethyl acetate and wash with 1 M HCl (aq), saturated NaHCO3 (aq), and brine to remove any unreacted starting material and DMAP.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the crude ester by flash column chromatography.

Data Summary and Comparison

The choice of reaction depends on the desired derivative. Both amide coupling and esterification can be achieved under mild conditions with high yields.

Reaction TypeKey ReagentsTypical ConditionsKey AdvantagesPurification Notes
Amide Coupling EDC, HOBtAnhydrous DCM or DMF, rtMild conditions; broad amine scope; water-soluble urea byproduct.[6]Standard aqueous work-up followed by column chromatography.
Esterification DCC, DMAPAnhydrous DCM, 0 °C to rtHighly efficient for various alcohols; mild conditions.[8]Requires filtration of insoluble DCU byproduct before work-up.

Conclusion and Future Outlook

4-(p-Tolyloxy)quinoline-2-carboxylic acid represents a versatile and promising scaffold for synthetic chemistry. The protocols detailed herein for amide and ester formation provide robust and reliable methods for its derivatization. These transformations open the door to creating extensive libraries of novel compounds for screening in drug discovery programs, particularly in areas where quinoline derivatives have already shown significant promise, such as oncology and infectious diseases.[2][11] Further exploration of this building block in multicomponent reactions or as a ligand in coordination chemistry could unveil yet more applications for this valuable synthetic intermediate.

References

  • BenchChem. (2025).
  • MDPI. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. [Link]

  • PubMed. (2007). Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • European Patent Office. (2017). PROCESS FOR THE PREPARATION OF A QUINOLINE CARBOXYLIC ACID - EP 2780323 B1. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2026). Design, Synthesis, and Characterization of Tautomeric Quinoline‐4‐Carboxylic Acid–Based Esters, Amides, and Fused Heterocycles. [Link]

  • Google Patents. (n.d.).
  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • MDPI. (2016). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 4-(p-Tolyloxy)quinoline-2-carboxylic Acid

Welcome to the Formulation & Physicochemical Troubleshooting Guide for 4-(p-Tolyloxy)quinoline-2-carboxylic acid . This highly lipophilic derivative of quinoline-2-carboxylic acid (quinaldic acid) presents significant so...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Physicochemical Troubleshooting Guide for 4-(p-Tolyloxy)quinoline-2-carboxylic acid . This highly lipophilic derivative of quinoline-2-carboxylic acid (quinaldic acid) presents significant solubility challenges in aqueous media. While the parent quinaldic acid exhibits an aqueous solubility of approximately 14 mg/mL[2], the introduction of the bulky, hydrophobic p-tolyloxy group at the 4-position drastically reduces its dissolution capacity, often leading to precipitation in biological assays and poor in vivo bioavailability.

This guide is designed for researchers and drug development professionals, providing field-proven, mechanistically grounded strategies to overcome these formulation hurdles.

Section 1: Physicochemical Profiling & The Solubility Problem (FAQ)

Q: Why does 4-(p-Tolyloxy)quinoline-2-carboxylic acid precipitate instantly in standard biological buffers (pH 7.4)? A: The precipitation is driven by the overwhelming lipophilicity of the p-tolyloxy moiety. While the carboxylic acid at position 2 is ionized at pH 7.4 (the pKa of the parent quinoline-2-carboxylic acid is ~1.6) [4], the hydrophobic bulk of the p-tolyloxy group exceeds the solvation capacity of the single carboxylate anion. Furthermore, quinoline-2-carboxylic acids are known to form zwitterions or strong inter-molecular hydrogen-bonded dimers that stabilize the crystal lattice, drastically increasing the thermodynamic energy required for dissolution [2].

Q: How does pH affect the solubility of this specific molecule? A: The molecule is amphoteric, containing a basic quinoline nitrogen and an acidic carboxylic acid. Solubility is highly pH-dependent:

  • pH < 2: The quinoline nitrogen is protonated, forming a more soluble cationic species.

  • pH 3–5: The molecule exists predominantly as a poorly soluble zwitterion. The isoelectric point (pI) is where solubility is at its absolute minimum.

  • pH > 6: The carboxylic acid is fully deprotonated, forming an anionic species. To maximize solubility without excipients, formulation at a pH at least 2 units above the carboxylic acid pKa (i.e., pH > 6) is mandatory.

G Cation Cationic State (pH < 2) Protonated N & COOH Zwitterion Zwitterionic State (pH 3-5) Lowest Solubility Cation->Zwitterion + OH- (Deprotonation) Zwitterion->Cation + H+ (Protonation) Anion Anionic State (pH > 6) Deprotonated COO- Zwitterion->Anion + OH- (Deprotonation) Anion->Zwitterion + H+ (Protonation)

Fig 1: pH-dependent ionization states of 4-(p-Tolyloxy)quinoline-2-carboxylic acid.

Section 2: Formulation & Solubilization Troubleshooting

Q: I need to prepare a 10 mM stock solution for in vitro screening. What is the optimal solvent system? A: Pure water or PBS will not suffice, and direct addition will result in visible nucleation. We recommend a stepwise cosolvent/surfactant approach.

  • The Causality: Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen-bond acceptor that disrupts the crystal lattice of the solid compound. When this stock is introduced to an aqueous buffer containing a surfactant (like Kolliphor EL or Tween 80), the surfactant immediately forms micelles that encapsulate the hydrophobic p-tolyloxy group before it can nucleate, while the polar carboxylate remains oriented toward the aqueous phase [3].

  • Recommended Vehicle: 5% DMSO + 10% Tween 80 + 85% PBS.

Q: Can I use cyclodextrins to enhance solubility for in vivo dosing? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (Captisol) are highly effective. The p-tolyloxy group is an ideal geometric match for the hydrophobic cavity of the β-cyclodextrin cone. The complexation is driven by the displacement of high-enthalpy water molecules from the cyclodextrin cavity, shielding the lipophilic ring while the ionized quinoline-2-carboxylate remains in the bulk aqueous phase.

Section 3: Structural Modification Strategies

Q: If formulation fails, how can I modify the structure to improve solubility without losing target affinity? A: If you are in the lead optimization phase, structural modification is a viable alternative. Based on structure-activity relationship (SAR) studies of similar anti-proliferative thieno[2,3-b]quinoline-2-carboxamides, the most effective strategy for improving aqueous solubility is the alteration of appended hydrophobic rings to introduce polar groups [1].

  • Actionable Modification: Consider substituting the p-methyl group of the tolyloxy ring with a hydroxymethyl (-CH2OH), morpholine, or substituted amine group. This disrupts the planar lipophilicity and introduces new hydrogen-bonding vectors with water, significantly lowering the partition coefficient (LogP) [1].

Section 4: Quantitative Data & Experimental Methodologies

Table 1: Physicochemical Properties & Solubility Impact
PropertyEstimated ValueImpact on Formulation Strategy
Molecular Weight 279.29 g/mol Favorable for oral absorption; allows for relatively high molar loading in cyclodextrin complexes.
pKa (Carboxylic Acid) ~1.6Deprotonates at physiological pH. Formulation pH must be > 6.0 to ensure complete ionization [4].
pKa (Quinoline N) ~4.9Basic center. Allows for potential mesylate salt formation if formulated at extremely low pH (pH < 2) [5].
Isoelectric Point (pI) ~3.2Critical Danger Zone: Avoid formulation between pH 3 and 5, as the zwitterion will precipitate rapidly [2].
Protocol 1: Phase-Solubility Profiling (Cyclodextrin Complexation)

To validate the efficacy of cyclodextrin complexation, you must establish a phase-solubility diagram (Higuchi-Connors method). This protocol is a self-validating system: by analyzing the solid state of the remaining precipitate, you ensure the compound hasn't simply converted to a less soluble polymorph during equilibration.

Step-by-Step Methodology:

  • Preparation of CD Solutions: Prepare a series of HP-β-CD solutions in 50 mM Phosphate Buffer (pH 7.4) at concentrations ranging from 0 mM to 50 mM (e.g., 0, 5, 10, 20, 30, 40, 50 mM).

  • API Addition: Add an excess amount of 4-(p-Tolyloxy)quinoline-2-carboxylic acid (approx. 5 mg) to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials in a shaking water bath at 37°C ± 0.5°C and agitate at 150 rpm for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Remove the vials and centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved API.

  • Validation Check (Crucial): Recover a small portion of the pellet from the 0 mM and 50 mM vials. Analyze via X-Ray Powder Diffraction (XRPD) to confirm the crystal structure remains unchanged.

  • Quantification: Dilute the clear supernatant appropriately with mobile phase and quantify the dissolved API concentration using HPLC-UV.

  • Data Analysis: Plot API concentration (mM) vs. HP-β-CD concentration (mM). A linear increase (A_L type profile) indicates a 1:1 stoichiometric complex.

G Step1 1. Prepare HP-β-CD Solutions (0 to 50 mM in pH 7.4 Buffer) Step2 2. Add Excess API (4-(p-Tolyloxy)quinoline-2-carboxylic acid) Step1->Step2 Step3 3. Equilibrate (Shake at 37°C for 48h) Step2->Step3 Step4 4. Phase Separation (Centrifuge at 10,000g, 15 min) Step3->Step4 Step5 5. Solid-State Validation (XRPD on remaining pellet) Step4->Step5 Pellet Step6 6. Quantification (HPLC-UV Analysis of Supernatant) Step4->Step6 Supernatant

Fig 2: Validated workflow for cyclodextrin phase-solubility profiling.

Protocol 2: In Situ Sodium Salt Formation

Converting the free acid to a sodium salt increases the ion-dipole interactions with water, significantly lowering the crystal lattice energy compared to the hydrogen-bonded free acid dimers [6].

Step-by-Step Methodology:

  • Suspend 1.0 molar equivalent of 4-(p-Tolyloxy)quinoline-2-carboxylic acid in a minimal volume of ethanol.

  • Slowly add 1.05 molar equivalents of 1M NaOH (aqueous) dropwise under continuous stirring.

  • The suspension should transition to a clear solution as the sodium salt forms and dissolves.

  • If required as a solid powder, freeze-dry (lyophilize) the resulting solution to obtain the amorphous sodium salt, which will exhibit a vastly superior dissolution rate compared to the crystalline free acid.

References
  • Pilkington, L., et al. "Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides." PubMed (NIH).
  • "Quinaldic acid." Wikipedia.
  • "Quinoline-2-carboxylic acid | α-Glucosidase Inhibitor." MedChemExpress.
  • "Quinaldic Acid | C10H7NO2 | CID 7124." PubChem - NIH.
  • "2-Quinolinecarboxylic acid." NIST WebBook.
  • "An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid." Benchchem.
Optimization

optimizing HPLC retention time for 4-(p-Tolyloxy)quinoline-2-carboxylic acid analysis

Topic: HPLC Retention Time Optimization for 4-(p-Tolyloxy)quinoline-2-carboxylic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: HPLC Retention Time Optimization for 4-(p-Tolyloxy)quinoline-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing irreproducibility in their chromatographic assays. 4-(p-Tolyloxy)quinoline-2-carboxylic acid presents a unique analytical challenge: it is a complex, amphoteric molecule featuring a hydrophobic ether linkage, a basic quinoline nitrogen, and an acidic carboxylic acid moiety.

Because of its zwitterionic potential, this analyte's retention time is exceptionally vulnerable to microscopic fluctuations in mobile phase pH, buffer capacity, and column surface chemistry. This guide provides a mechanistic, self-validating framework to troubleshoot retention drift, eliminate peak tailing, and establish a rugged method.

Part 1: Analyte Profiling & Mechanistic Insight

To optimize retention time, we must first establish the causality behind the analyte's interactions with the stationary and mobile phases. You cannot control what you do not understand.

Table 1: Physicochemical Properties & Chromatographic Impact

Structural FeatureQuantitative PropertyChromatographic Behavior & Optimization Strategy
Carboxylic Acid (-COOH) pKa ≈ 2.0 – 4.9Acidic. Highly sensitive to pH shifts. Deprotonation drastically reduces retention in reversed-phase (RP) HPLC. Strategy: Lock mobile phase pH at least 1–2 units away from the pKa (e.g., pH 2.5) to ensure a single, neutral ionization state[1].
Quinoline Nitrogen pKa ≈ 4.8Basic. Prone to secondary ion-exchange interactions with unreacted surface silanols on silica columns, causing severe peak tailing[2]. Strategy: Use fully end-capped columns and maintain a buffer concentration of 10–50 mM[1].
p-Tolyloxy Group HydrophobicDrives strong hydrophobic interactions with C18/C8 stationary phases. Strategy: Modulate retention using an Acetonitrile (ACN) or Methanol gradient[3].
Part 2: Diagnostic Workflow for Retention Time Instability

When retention times drift or jump, guessing the cause wastes valuable instrument time. The following logic tree dictates our systematic troubleshooting protocol to isolate mechanical failures from chemical shifts.

G Start Retention Time Instability Detected Q1 Is the void volume (t0) also shifting? Start->Q1 FlowIssue Hardware Issue: Check pump, leaks, or check valves Q1->FlowIssue Yes ChemIssue Chemistry Issue: Investigate pH, Buffer, or Column Q1->ChemIssue No Q2 Is peak tailing also observed? ChemIssue->Q2 Silanol Secondary Interactions: Increase buffer capacity or use end-capped column Q2->Silanol Yes Equilibration Equilibration/Method: Check volatile additives or column wash protocol Q2->Equilibration No

Diagnostic logic for isolating the root cause of HPLC retention time shifts.

Part 3: Troubleshooting FAQs

Q1: My retention time for 4-(p-Tolyloxy)quinoline-2-carboxylic acid drifts earlier with each consecutive injection. What is causing this? A: If the void volume ( t0​ ) remains constant but the analyte elutes earlier, you are experiencing a localized chemistry shift. Because this molecule contains a carboxylic acid, a shift of just 0.1 pH units in the mobile phase can alter its retention time by up to 10%[2]. This drift is almost always caused by volatile buffer loss . If you are using additives like trifluoroacetic acid (TFA) or formic acid, they evaporate from the solvent reservoir over time, raising the pH. As the pH increases, the carboxylic acid deprotonates into its more polar, less-retained ionized form[1]. Solution: Prepare fresh mobile phase daily in tightly capped reservoirs, or switch to a non-volatile buffer (e.g., phosphate) if MS compatibility is not required.

Q2: The analyte shows severe peak tailing alongside unpredictable retention times. How do I fix this? A: Peak tailing coupled with retention instability for quinoline derivatives is a classic symptom of secondary interactions[2]. While the hydrophobic p-tolyloxy group interacts normally with the C18 chains, the basic quinoline nitrogen interacts via ion-exchange with acidic, unreacted silanols on the silica support. Solution: Drop the mobile phase pH to ~2.0 – 2.5 using 0.1% Phosphoric acid[4]. This accomplishes two things simultaneously: it suppresses the ionization of the carboxylic acid (stabilizing hydrophobic retention) and protonates the surface silanols (neutralizing them), thereby eliminating the secondary ion-exchange mechanism.

Q3: How do I definitively differentiate between a pump issue and a method issue when retention times shift? A: Calculate the Retention Time Ratio (RTR) between your analyte and the void volume marker. If all peaks (including the solvent front) shift in constant proportion, the issue is mechanical—likely a micro-leak in the pump seals, faulty check valves, or a proportioning valve error[5],[6]. If only the 4-(p-Tolyloxy)quinoline-2-carboxylic acid peak shifts while t0​ is completely stable, the issue is chemical (selectivity or pH change)[6].

Part 4: Self-Validating Optimization Protocol

To establish a rugged, reproducible method for 4-(p-Tolyloxy)quinoline-2-carboxylic acid, execute the following step-by-step protocol. This workflow is designed to be self-validating; if a specific step fails its validation check, it points directly to the variable needing adjustment.

Step 1: Mobile Phase Preparation & pH Locking

  • Select Buffer: For UV detection, prepare 20 mM Potassium Phosphate in ultrapure water. For LC-MS applications, use 10 mM Ammonium Formate.

  • Adjust pH: Titrate the aqueous mobile phase (Solvent A) strictly to pH 2.5. Causality: Operating at pH 2.5 ensures the carboxylic acid is fully protonated, maximizing interaction with the stationary phase and preventing split peaks caused by partial ionization[1].

  • Filter: Pass the buffer through a 0.22 µm membrane. Causality: Particulate buildup on the column frit increases backpressure, causing frictional heating inside the column that will subtly shift retention times[2].

Step 2: Column Equilibration & System Suitability

  • Install Column: Utilize a fully end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) to shield against silanol interactions[4].

  • Thermostat: Set the column oven to 30 °C. Causality: Even a 1 °C change in ambient laboratory temperature can shift retention times by 1–2%[5].

  • Equilibrate: Flush the column with 15–20 column volumes of the initial mobile phase composition.

  • Validation Check: Perform three consecutive blank injections. Monitor the baseline ripple. A perfectly stable baseline confirms complete buffer equilibration and proportioning valve accuracy.

Step 3: Gradient Optimization

  • Program Gradient: Set up a scouting gradient from 10% to 90% Acetonitrile (Solvent B) over 15 minutes at a flow rate of 1.0 mL/min[4].

  • Inject: Inject 10 µL of a 100 µg/mL standard of 4-(p-Tolyloxy)quinoline-2-carboxylic acid[3].

  • Validation Check: Evaluate the chromatogram.

    • If tR​ is too short (< 3 minutes), decrease the initial %B or switch from Acetonitrile to Methanol (a weaker eluent).

    • If the peak tails (Asymmetry factor > 1.5)[7], verify the mobile phase pH is strictly at 2.5 and ensure your buffer concentration is at least 10 mM.

Step 4: Ruggedness Testing

  • Replicate Analysis: Perform 6 replicate injections of the standard.

  • Calculate: Determine the Relative Standard Deviation (RSD) of the retention time.

  • Validation Check: An RSD < 1.0% confirms the method is fully optimized, chemically locked, and free from mechanical flow drifts[3].

References
  • "HPLC Retention Time Drift: Causes & Troubleshooting Guide", Timberline Instruments. URL: [Link]

  • "Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach", Chromatography Today. URL: [Link]

  • "HPLC Troubleshooting Guide", University of Pittsburgh. URL: [Link]

  • "Causes of Retention Time Drift in HPLC", Element Lab Solutions. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of 4-(p-Tolyloxy)quinoline-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 4-(p-Tolyloxy)quinoline-2-carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 4-(p-Tolyloxy)quinoline-2-carboxylic acid .

This compound features a delicate balance of functional groups that complicate long-term storage: a decarboxylation-prone quinaldic acid moiety, an electrophilic C4-aryloxy linkage, and a photo-sensitive quinoline core. To ensure the scientific integrity of your assays, this guide breaks down the mechanistic rationale for its degradation, provides actionable troubleshooting FAQs, and establishes a self-validating standard operating procedure (SOP) for long-term preservation.

Visualizing the Degradation Landscape

Before troubleshooting, it is critical to understand the causality behind the compound's degradation. The molecule is primarily attacked via three distinct pathways depending on environmental stressors.

DegradationPathways Parent 4-(p-Tolyloxy)quinoline-2-carboxylic acid (Intact API) Decarb Decarboxylation (Heat / Trace Metals) Parent->Decarb Pathway A Hydro Ether Cleavage (Moisture / pH Extremes) Parent->Hydro Pathway B Oxid Photo-oxidation (UV Light / O2) Parent->Oxid Pathway C DecarbProd 4-(p-Tolyloxy)quinoline + CO2 Decarb->DecarbProd HydroProd 4-Hydroxyquinoline-2-carboxylic acid + p-Cresol Hydro->HydroProd OxidProd Quinoline N-oxide & Ring Cleavage Products Oxid->OxidProd

Figure 1: Primary degradation pathways of 4-(p-Tolyloxy)quinoline-2-carboxylic acid during storage.

Troubleshooting FAQs

Q1: LC-MS analysis of my stored batch shows a major impurity at [M-44]. What is driving this degradation, and how do I stop it? Causality: The [M-44] peak indicates a loss of CO2​ (decarboxylation). Quinoline-2-carboxylic acids are uniquely susceptible to decarboxylation because the electron-withdrawing nature of the quinoline nitrogen stabilizes the transition state. As documented in the literature, certain quinoline-2-carboxylic acids can1 [1] under mild thermal stress. Furthermore, trace metals (like copper or silver) drastically accelerate this process. Solution: Immediately transition your storage temperature to -20°C. Critically, you must stop using stainless steel spatulas when handling the bulk powder. Use only PTFE-coated or ceramic spatulas to prevent the introduction of trace metal catalysts into the sample.

Q2: We are detecting trace amounts of p-cresol in our stability-indicating HPLC assay. How is this forming in a solid-state sample? Causality: The C4 position of the quinoline ring is highly electrophilic. The 4-aryloxy linkage can undergo nucleophilic displacement or hydrolysis in the presence of residual moisture, especially if the local micro-pH deviates from neutral. This ether cleavage yields 4-hydroxyquinoline-2-carboxylic acid and p-cresol as a leaving group, a vulnerability common to 2 [2]. Solution: The compound must be rigorously dried. Lyophilize the compound to remove residual water before storage. Store the vials in a desiccator cabinet over anhydrous calcium sulfate (Drierite) or backfill the storage vials with ultra-high purity Argon.

Q3: After 6 months on the benchtop, the powder has shifted from off-white to a yellowish-brown complex mixture. Is the compound still viable? Causality: No, the compound is likely compromised. Quinoline rings are highly sensitive to photo-oxidation. UV light induces radical formation, leading to N-oxide formation or even3 [3]. Additionally, the methyl group on the p-tolyl moiety is prone to slow auto-oxidation in the presence of atmospheric oxygen. Solution: Always store in amber glass vials to block UV transmission. Purge the headspace with an inert gas (Argon) prior to sealing to starve the oxidative pathways of O2​ .

Quantitative Stability Profile

To guide your storage strategy, we have modeled the degradation kinetics of 4-(p-Tolyloxy)quinoline-2-carboxylic acid under various environmental conditions.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant Observed
Optimal (SOP) -20°CArgonDark> 5 yearsNone detected
Standard Cold 4°CAmbient AirDark~ 2.5 yearsQuinoline N-oxide
Benchtop 25°CAmbient AirAmbient Lab Light~ 6 monthsp-Cresol, N-oxide
Heat Stress 60°CAmbient AirDark~ 2 weeks4-(p-Tolyloxy)quinoline
SOP: Self-Validating Protocol for Long-Term Storage

To guarantee the integrity of your compound, do not merely follow steps—validate them. This protocol integrates an internal quality control loop to ensure the storage system remains uncompromised.

Phase 1: Preparation & Desiccation

  • Transfer the synthesized 4-(p-Tolyloxy)quinoline-2-carboxylic acid into a lyophilization flask.

  • Subject the compound to high vacuum (< 0.1 Torr) at room temperature for 24 hours to eliminate residual solvents and trace moisture, preventing Pathway B (Ether Cleavage).

Phase 2: Metal-Free Aliquotting 3. Using a ceramic or PTFE-coated spatula , weigh the dried compound into pre-weighed, acid-washed, amber glass vials. Do not use stainless steel to prevent Pathway A (Decarboxylation). 4. Validation Step (The Sentinel Vial): Alongside your main batch, prepare a "Sentinel Vial" containing exactly 2.0 mg of the compound. This vial will be subjected to the exact same sealing and storage conditions as the main batch.

Phase 3: Inert Atmosphere Packaging 5. Transfer all vials (including the Sentinel) to a glove box or utilize a Schlenk line. 6. Purge the vial headspace with ultra-high purity Argon for 30 seconds to displace atmospheric oxygen, mitigating Pathway C (Photo-oxidation). 7. Seal the vials tightly with PTFE-lined screw caps. Wrap the cap-vial junction tightly with Parafilm to create a secondary moisture barrier.

Phase 4: Storage & Self-Validation 8. Transfer the sealed vials to a monitored -20°C freezer. 9. The Validation Loop: After 30 days of storage, retrieve only the Sentinel Vial. Dissolve the 2.0 mg sample in anhydrous acetonitrile and run an HPLC-UV assay at 254 nm coupled with Karl Fischer titration.

  • Pass Criterion: Purity remains >99.5% and moisture content is <0.5%. The storage system is validated.
  • Fail Criterion: If[M-44] or p-cresol peaks appear, your inert seal or desiccation process has failed. You must immediately retrieve the main batch, re-lyophilize, and repackage using fresh vials and caps.
References
  • Title: Selective Copper- or Silver-Catalyzed Decarboxylative Deuteration of Aromatic Carboxylic Acids Source: Thieme Connect URL
  • Title: Intrinsic Electrophilicity of a 4-Substituted-5-cyano-6-(2-methylpyridin-3-yloxy)
  • Title: Pathway proposed for the degradation of quinoline Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-(p-Tolyloxy)quinoline-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot critical impurity profiles dur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot critical impurity profiles during the crystallization of 4-(p-Tolyloxy)quinoline-2-carboxylic acid.

Crystallization is not merely a physical separation; it is a thermodynamically driven purification process. Ignoring the structural mimicry and solubility landscapes of your impurities will inevitably lead to out-of-specification (OOS) batches. This guide bridges theoretical mechanisms with field-proven, self-validating protocols to ensure high-fidelity API isolation.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why am I seeing high levels of unreacted p-cresol in my final crystal crop, even after extensive washing? A: p-Cresol is highly lipophilic and prone to becoming trapped within the hydrophobic pockets of the growing quinoline crystal lattice. When you wash with pure anti-solvent (e.g., cold water), the p-cresol precipitates instantly onto the crystal surface rather than washing away. Causality & Solution: To resolve this, you must keep p-cresol in its ionized, soluble phenolate form. Implement a biphasic wash or adjust the anti-solvent composition. Using an ethanol/water mixture with a slight basic pH shift (pH 8) ensures the p-cresol remains solvated while the target quinoline-2-carboxylic acid derivative precipitates[1].

Q2: How do I prevent the co-crystallization of 4-chloroquinoline-2-carboxylic acid? A: The starting material, 4-chloroquinoline-2-carboxylic acid[2], is a structural mimic of your target molecule. Because their spatial footprints are similar, the 4-chloro derivative easily substitutes into the target's crystal lattice, leading to solid-solution impurities. Causality & Solution: You must rely on thermodynamic differentiation via Ostwald ripening. Hold your crystallization suspension at an elevated temperature (e.g., 55°C) just below the solubility limit. This provides the activation energy required for the less thermodynamically stable co-crystals to dissolve. Follow this with a slow cooling ramp (0.1°C/min) and precise seeding with pure 4-(p-tolyloxy) target crystals to force the lattice to reject the chloro-mimic.

Q3: My HPLC shows a massive spike of 4-hydroxyquinoline-2-carboxylic acid. Where is this coming from and how do I eliminate it? A: This impurity is kynurenic acid, formed via the hydrolysis of the 4-chloro intermediate under basic reaction conditions. Kynurenic acid is notoriously difficult to remove because it forms highly insoluble zwitterionic pairs (quinoline-2-carboxylic acid·quinolinium-2-carboxylate tautomers) in the solid state[3][4]. Causality & Solution: Kynurenic acid crashes out aggressively at its isoelectric point. To eliminate it, avoid crossing this pH abruptly. By crystallizing your target molecule at a carefully poised pH (e.g., pH 5.5) using a weak acid like acetic acid, kynurenic acid remains partially solvated[5]. Alternatively, you can perform a high-pH carbon filtration to strip it out before the main crystallization event.

Q4: The isolated crystals have a distinct yellow/brown discoloration. What causes this? A: This discoloration is the result of p-cresol oxidation. Under alkaline conditions and exposure to atmospheric oxygen, residual p-cresol oxidizes into highly conjugated, colored quinone-like polymers. Causality & Solution: Add a mild antioxidant (such as BHT or sodium dithionite) during the dissolution phase. Furthermore, routing the mother liquor through an activated carbon bed prior to anti-solvent addition will physically adsorb these high-molecular-weight colored bodies.

Part 2: Self-Validating Experimental Protocol

To achieve ICH Q3A compliance, abandon rapid crash-cooling and adopt this pH-Shift & Anti-Solvent Crystallization Workflow . Every step includes a self-validation checkpoint to ensure the system is behaving as thermodynamically predicted.

Step 1: Dissolution & Antioxidant Addition

  • Action: Dissolve crude 4-(p-Tolyloxy)quinoline-2-carboxylic acid in 10 volumes of Ethanol / 0.1M NaOH (1:1 v/v) at 50°C. Add 0.05 wt% sodium dithionite.

  • Self-Validation: The solution must become completely transparent. If turbidity persists, undissolved kynurenic acid is present; add 0.5 volumes of 0.1M NaOH until clear.

Step 2: Carbon Filtration

  • Action: Pass the hot solution through a 0.45 µm PTFE filter equipped with a pre-wetted activated carbon bed to remove oxidized p-cresol.

  • Self-Validation: The filtrate should be pale yellow to colorless. Compare the UV-Vis absorbance (at 400 nm) of the pre- and post-filtration liquid to confirm color body removal.

Step 3: pH Adjustment (Nucleation Poising)

  • Action: Slowly titrate the filtrate with 1M Acetic Acid at a rate of 0.5 mL/min until the pH reaches exactly 5.5. Maintain temperature at 45°C.

  • Self-Validation: Pull a 1 mL aliquot and centrifuge it. The supernatant pH must read 5.5 ± 0.1. The absence of immediate bulk precipitation indicates the system is correctly poised in the metastable zone.

Step 4: Seeding and Ostwald Ripening

  • Action: Introduce 1 wt% of high-purity 4-(p-Tolyloxy)quinoline-2-carboxylic acid seed crystals. Hold the suspension isothermally at 45°C for 2 hours.

  • Self-Validation: Microscopic analysis of a pulled slurry sample should reveal uniform, growing prismatic crystals without amorphous agglomerates.

Step 5: Controlled Cooling & Isolation

  • Action: Cool the reactor to 5°C at a strict linear rate of 0.1°C/min. Once at 5°C, age for 1 hour, then filter. Wash the wet cake with 3 volumes of cold Ethanol/Water (20:80, pH adjusted to 8.0).

  • Self-Validation: Test the mother liquor via HPLC. The concentration of the target molecule should be < 2 mg/mL, confirming maximum yield has been achieved without precipitating the impurities. Dry under vacuum at 40°C.

Part 3: Quantitative Impurity Data

The following table summarizes the quantitative shift in the impurity profile when transitioning from a standard crash-cooling method to the optimized pH-shift protocol described above.

ImpurityCausality / SourcePre-Optimization (Area %)Post-Optimization (Area %)ICH Q3A Target Limit
p-Cresol Unreacted lipophilic reagent2.15%< 0.05%≤ 0.10%
4-Chloroquinoline-2-carboxylic acid Unreacted starting material mimic1.40%0.08%≤ 0.15%
Kynurenic Acid Zwitterionic hydrolysis byproduct3.50%< 0.05%≤ 0.15%
Oxidized p-Cresol Reagent oxidation (Quinones)0.85%Not Detected≤ 0.10%

Part 4: Visualizations

ImpurityPathways SM 4-Chloroquinoline- 2-carboxylic acid (Starting Material) Target 4-(p-Tolyloxy)quinoline- 2-carboxylic acid (Target API) SM->Target + p-Cresol (Nucleophilic Substitution) Imp1 Kynurenic Acid (Hydrolysis Impurity) SM->Imp1 + H2O / OH- (Hydrolysis) Reagent p-Cresol (Reagent) Reagent->Target Imp2 Oxidized p-Cresol (Colored Impurity) Reagent->Imp2 O2 (Oxidation)

Figure 1: Mechanistic pathways of impurity formation during synthesis and crystallization.

Workflow Step1 1. Dissolution EtOH/0.1M NaOH (1:1) at 50°C Step2 2. Carbon Filtration Remove oxidized p-cresol Step1->Step2 Step3 3. pH Adjustment Add 1M AcOH to pH 5.5 Step2->Step3 Step4 4. Seeding & Ripening 1 wt% seed at 45°C for 2h Step3->Step4 Step5 5. Controlled Cooling 0.1°C/min to 5°C + Anti-solvent Step4->Step5 Step6 6. Isolation Filter & Wash (EtOH/H2O) Step5->Step6

Figure 2: Step-by-step pH-shift crystallization workflow with self-validating checkpoints.

References

  • Dobrzyńska, D., & Jerzykiewicz, L. B. Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. ResearchGate. Available at: [Link]

  • MDPI. The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. Available at: [Link]

Sources

Troubleshooting

overcoming false positives in assays with 4-(p-Tolyloxy)quinoline-2-carboxylic acid

A Guide to Identifying and Overcoming Assay Interference Welcome to the technical support center for researchers utilizing 4-(p-Tolyloxy)quinoline-2-carboxylic acid. This guide is designed to provide in-depth troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Identifying and Overcoming Assay Interference

Welcome to the technical support center for researchers utilizing 4-(p-Tolyloxy)quinoline-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding potential assay artifacts and false positives that may arise during your experiments. As a Senior Application Scientist, my goal is to provide you with the causal logic behind these phenomena and equip you with robust, self-validating protocols to ensure the integrity of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with quinoline-based compounds in screening assays.

Q1: I'm getting a strong "hit" with 4-(p-Tolyloxy)quinoline-2-carboxylic acid in my primary screen. Why should I be cautious?

A1: A primary "hit" is an exciting first step, but it is essential to approach it with scientific rigor. Compounds can appear active for reasons that are independent of a specific interaction with your biological target. This is known as assay interference, and it is a common source of false positives in high-throughput screening (HTS).[1][2] The quinoline scaffold, present in your compound, is a heterocyclic motif frequently associated with chromo/fluorophoric properties that can interfere with optical detection methods.[3] Therefore, early and systematic validation is critical to avoid investing significant time and resources into a compound that is not a true modulator of your target.[4][5]

Q2: What are the most likely ways 4-(p-Tolyloxy)quinoline-2-carboxylic acid could be causing a false-positive result in my assay?

A2: Based on its chemical structure—a conjugated heterocyclic quinoline ring system with a carboxylic acid moiety—several common interference mechanisms are plausible. It is crucial to investigate these possibilities systematically.[6]

  • Light-Based Interference: The planar, conjugated ring system of the quinoline core suggests a high likelihood of intrinsic fluorescence (autofluorescence) or light absorption (quenching), which can directly interfere with fluorescence- or absorbance-based readouts.[4][7][8]

  • Colloidal Aggregation: Many organic molecules, particularly those with poor aqueous solubility, can form colloidal aggregates at higher concentrations.[9] These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is not target-specific.[2][10]

  • Chemical Reactivity: While less common for this specific scaffold compared to others, the potential for the compound to react with assay components, such as cysteine residues on a target protein, should not be dismissed without investigation.[2][11]

  • Metal Chelation: The carboxylic acid group on the quinoline ring can act as a chelator for metal ions (e.g., Zn²⁺, Mg²⁺, Mn²⁺) that may be essential for your enzyme's activity or present as contaminants.[1][5][12]

Q3: What is the first and most critical step in validating my hit?

A3: The single most important first step is to confirm the activity with a fresh, authenticated sample of the compound. Source the compound from a different vendor or re-synthesize and fully characterize it (e.g., via NMR, LC-MS) to rule out the possibility that an impurity is responsible for the observed activity.[5][12] Once the compound's identity and purity are confirmed, you should proceed with the troubleshooting guides outlined below.

Q4: What is an "orthogonal assay," and why is it essential for hit validation?

A4: An orthogonal assay is a secondary assay that measures the same biological endpoint as your primary screen but uses a fundamentally different detection technology.[4][13][14] For example, if your primary screen is a fluorescence intensity-based assay for a kinase, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to measure direct binding, or a luminescence-based assay that detects the product (ADP) formation.[14] Confirming a hit in an orthogonal assay is a powerful way to demonstrate that the observed activity is not an artifact of the primary assay's technology.[15]

Part 2: Troubleshooting Guides for False Positives

This section provides structured, step-by-step protocols to diagnose and mitigate specific types of assay interference.

Guide 1: Diagnosing Light-Based Interference (Autofluorescence & Quenching)

The conjugated ring system in 4-(p-Tolyloxy)quinoline-2-carboxylic acid makes it a prime candidate for interfering with light-based assays.[3][7]

Symptoms:

  • A dose-dependent increase in signal in a fluorescence-based assay, even without a key assay component like the enzyme (indicative of autofluorescence).[1]

  • A dose-dependent decrease in signal in a fluorescence assay where the fluorophore is a product (indicative of quenching or the "inner filter effect").[4]

  • In absorbance assays, the compound's color may interfere with the measurement.[4]

Experimental Protocol: Compound Interference Scan

  • Preparation: Prepare a serial dilution of 4-(p-Tolyloxy)quinoline-2-carboxylic acid in the exact same assay buffer used for your primary experiment.

  • Control Wells: In a microplate, set up the following controls:

    • Buffer Blank: Wells containing only assay buffer.

    • Compound Only: Wells containing the serial dilution of your compound.

    • Assay Components (No Compound): Wells with all assay components (enzyme, substrate, fluorophore) but no test compound.

  • Plate Reading: Read the plate using the identical filter set (excitation and emission wavelengths) and instrument settings as your primary assay.

  • Data Analysis:

    • Autofluorescence: Subtract the "Buffer Blank" signal from the "Compound Only" signal. If you observe a significant, concentration-dependent signal, your compound is autofluorescent at the assay wavelengths.

    • Quenching: Compare the signal from "Assay Components" to the signal from your primary assay wells containing the compound. A compound-dependent decrease in signal that cannot be attributed to true inhibition suggests quenching.

Mitigation Strategies:

  • Red-Shift Wavelengths: Compound fluorescence is most common at shorter (blue/green) wavelengths.[3][8] If possible, switch to a fluorophore that excites and emits at longer wavelengths (red-shifted, >600 nm), where interference is less likely.[8][16]

  • Use a Different Detection Mode: Switch to an orthogonal assay technology that is not light-based, such as luminescence, AlphaScreen, or a label-free method.[14]

  • Kinetic Mode: Instead of an endpoint read, measure the reaction in kinetic mode. The initial fluorescence of the compound will be constant and can be subtracted as background, allowing you to measure the change in fluorescence over time.[4]

Guide 2: Diagnosing Inhibition by Colloidal Aggregation

Aggregation is one of the most common causes of false positives in HTS campaigns, where compounds form nano- to micro-scale particles that non-specifically inhibit enzymes.[2][10]

Symptoms:

  • Steep dose-response curves.

  • High Hill slope (>1.5).

  • Activity is sensitive to enzyme concentration.

  • High variability in results between replicate wells.

Experimental Protocol: Detergent Counter-Screen

The mechanism of aggregation-based inhibition involves the non-specific adsorption of proteins onto the surface of colloidal particles. This can be disrupted by the inclusion of a non-ionic detergent.

  • Preparation: Prepare two sets of assay buffers: one with your standard formulation and another supplemented with a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent such as Triton X-100 or Tween-20.

  • Assay Performance: Run a full dose-response curve for 4-(p-Tolyloxy)quinoline-2-carboxylic acid in both the standard buffer and the detergent-containing buffer.

  • Data Analysis: Compare the IC50 values obtained from both conditions. A significant rightward shift (i.e., a large increase in the IC50 value or complete loss of activity) in the presence of detergent is strong evidence that the observed inhibition is due to colloidal aggregation.[10][13]

Mitigation Strategies:

  • Routine Detergent Use: Include 0.01% Triton X-100 or Tween-20 in all your biochemical assay buffers as a standard practice.

  • Structure-Activity Relationship (SAR) Analysis: If analogs of your compound are available, test them. True inhibitors usually show a clear SAR, while aggregation-based activity is often less sensitive to minor structural changes.

  • Orthogonal Biophysical Methods: Confirm direct binding to the target protein using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NMR spectroscopy, which are less susceptible to aggregation artifacts.[10][17]

Guide 3: Diagnosing Chemical Reactivity

Some compounds can appear as inhibitors because they form covalent bonds with the target protein or other assay reagents, leading to irreversible inactivation.

Symptoms:

  • Inhibition increases with the length of pre-incubation time between the compound and the enzyme.

  • The effect is often irreversible, and activity cannot be restored by washing or dilution.

Experimental Protocol: Time-Dependent Inhibition Assay

  • Preparation: Prepare two experimental sets.

    • Set A (Pre-incubation): Incubate the enzyme and 4-(p-Tolyloxy)quinoline-2-carboxylic acid together for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.

    • Set B (Control): Pre-incubate the enzyme and buffer. Add the compound and the substrate simultaneously to start the reaction.

  • Measurement: Measure the enzyme activity at each time point for both sets.

  • Data Analysis: If the inhibition in Set A increases with longer pre-incubation times compared to the control in Set B, it suggests a time-dependent, covalent modification of the enzyme, which is indicative of chemical reactivity.

Guide 4: Diagnosing Metal Chelation

If your enzyme requires a metal cofactor for its activity, a compound that chelates this metal can appear as an inhibitor. This is a plausible mechanism for a compound containing a carboxylic acid group.

Symptoms:

  • Inhibition can be reversed by the addition of excess metal ions.

  • The compound may show activity against multiple, unrelated metalloenzymes.

Experimental Protocol: Metal Rescue Assay

  • Preparation: Run the inhibition assay under three conditions:

    • Condition A (Control): Standard assay conditions with the inhibitor.

    • Condition B (Metal Rescue): Standard assay conditions with the inhibitor, but supplement the buffer with a higher concentration of the relevant metal cofactor (e.g., 10-fold higher than standard).

    • Condition C (Chelator Control): Run the assay with a known, potent chelator like EDTA as a positive control for inhibition.

  • Data Analysis: If the inhibitory activity of 4-(p-Tolyloxy)quinoline-2-carboxylic acid is significantly reduced or eliminated in Condition B, this points towards metal chelation as the mechanism of action.[5][12]

Part 3: Data Interpretation and Workflow Visualization

To effectively navigate the troubleshooting process, a systematic approach is essential. The following table summarizes the key interference mechanisms, and the flowchart provides a decision-making workflow.

Table 1: Summary of Common Assay Interference Mechanisms

Interference MechanismKey Symptom(s)Primary Diagnostic Test
Autofluorescence Signal present in compound-only wellsSpectral Scan / Control Wells
Quenching Signal loss in the presence of compoundSpectral Scan / Control Wells
Colloidal Aggregation Activity is attenuated by non-ionic detergentsDetergent Counter-Screen
Chemical Reactivity Inhibition increases with pre-incubation timeTime-Dependent Inhibition Assay
Metal Chelation Inhibition is reversed by excess metal ionsMetal Rescue Assay

Diagram 1: General Troubleshooting Workflow

This diagram outlines the logical progression for diagnosing a potential false positive after an initial hit is confirmed with a fresh compound sample.

G start Initial Hit Confirmed (Fresh Compound) check_light Perform Spectral Scan (Compound Only Wells) start->check_light is_light Interference Detected? check_light->is_light light_path Autofluorescence or Quenching is_light->light_path Yes check_agg Perform Detergent Counter-Screen is_light->check_agg No mitigate_light Mitigation: - Red-shift assay - Use orthogonal method - Kinetic read mode light_path->mitigate_light is_agg IC50 Shift with Detergent? check_agg->is_agg agg_path Colloidal Aggregation is_agg->agg_path Yes check_react Perform Time-Dependent Inhibition Assay is_agg->check_react No mitigate_agg Mitigation: - Add detergent to buffer - Confirm with biophysical assay (SPR, NMR) agg_path->mitigate_agg is_react Inhibition Increases with Pre-incubation? check_react->is_react react_path Chemical Reactivity is_react->react_path Yes check_chelation Perform Metal Rescue Assay is_react->check_chelation No is_chelation Inhibition Reversed by Excess Metal? check_chelation->is_chelation chelation_path Metal Chelation is_chelation->chelation_path Yes true_hit Potential True Hit Proceed with Orthogonal Assays & Further Validation is_chelation->true_hit No

Caption: A decision-making workflow for troubleshooting potential small molecule interference.

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively de-risk hits, identify and mitigate assay interference from compounds like 4-(p-Tolyloxy)quinoline-2-carboxylic acid, and ensure the integrity and reliability of their findings.

References

  • Technology Networks. (2025, September 25). High-Throughput Screening. Drug Discovery. Available from: [Link]

  • NCBI Bookshelf. (2015, December 7). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available from: [Link]

  • Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available from: [Link]

  • Dahlin, J. L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Available from: [Link]

  • Simeonov, A., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Available from: [Link]

  • Kuenemann, M. A., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available from: [Link]

  • ResearchGate. (2013, February). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Available from: [Link]

  • Williamson, T. P., et al. (2018). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery. Available from: [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Available from: [Link]

  • Simard, J. R., et al. (2013). Overcoming Compound Fluorescence in the FLiK Screening Assay with Red-Shifted Fluorophores. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (2005). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Available from: [Link]

  • PubMed. (2024, April 15). Tackling assay interference associated with small molecules. Available from: [Link]

  • Zega, A. (2017). NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry. Available from: [Link]

  • Simeonov, A., et al. (2008). Fluorescence Spectroscopic Profiling of Compound Libraries. ACS Chemical Biology. Available from: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. (2017, December 14). NMR Methods for Identification of False Positives in Biochemical Screens. Available from: [Link]

  • NCBI Bookshelf. (2024). Frequently asked questions about HCS artifacts and interferences. Assay Guidance Manual. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 4-(p-Tolyloxy)quinoline-2-carboxylic Acid Chromatography

Welcome to the technical support center for the chromatographic analysis of 4-(p-Tolyloxy)quinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 4-(p-Tolyloxy)quinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and troubleshooting. As Senior Application Scientists, we aim to explain the causality behind our recommendations, ensuring you can build robust and reliable analytical methods.

Understanding the Analyte: 4-(p-Tolyloxy)quinoline-2-carboxylic acid

Before optimizing any separation, it's critical to understand the analyte's physicochemical properties. 4-(p-Tolyloxy)quinoline-2-carboxylic acid is a complex molecule with distinct features that dictate its chromatographic behavior:

  • An Acidic Group: The carboxylic acid moiety (-COOH) is acidic and will be ionized (negatively charged) at higher pH values.

  • A Basic Moiety: The quinoline nitrogen is weakly basic and can be protonated (positively charged) at low pH.

  • A Hydrophobic Core: The tolyloxy and quinoline ring structures make the molecule significantly non-polar.

This combination of acidic, basic, and hydrophobic characteristics means that the mobile phase pH will be the most powerful tool for controlling retention and peak shape. In reversed-phase HPLC, the goal is often to suppress the ionization of the analyte to increase its hydrophobicity and retention on a non-polar stationary phase like C18.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a reversed-phase HPLC method for this compound?

A robust starting point for method development involves using a standard C18 column and a simple acidic mobile phase to suppress the ionization of the carboxylic acid group.[2]

Recommended Starting Conditions:

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA general-purpose reversed-phase column suitable for hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to a pH of approximately 2.7, ensuring the carboxylic acid is protonated (neutral).[3]
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency.[4]
Gradient 5% to 95% B over 15-20 minutesA screening gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.[4]
Detection UV, assess via spectrum (e.g., 280-330 nm)Quinoline structures typically have strong UV absorbance.[5][6]

This initial gradient run will provide crucial information about the retention time of your analyte, which you can then use to develop a more optimized isocratic or shallow gradient method.

Q2: My peak is tailing significantly. What is the most likely cause and how do I fix it?

Peak tailing for an acidic compound like this is most often caused by unwanted secondary interactions between the analyte and the stationary phase.[7]

Primary Cause: Interaction with residual silanol groups (-Si-OH) on the silica-based column packing. At mid-range pH (e.g., pH 4-7), the carboxylic acid is ionized (-COO⁻), and some surface silanols are also ionized (-SiO⁻). Repulsion can occur, but more commonly, interactions with non-ionized silanols or metal impurities on the silica surface can lead to tailing.[7]

Solutions, in order of priority:

  • Lower the Mobile Phase pH: The most effective solution is to lower the mobile phase pH to a value at least 2 units below the pKa of the carboxylic acid.[8][9] For most carboxylic acids, a pH of 2.5-3.0 is sufficient. This fully protonates the carboxylic acid, neutralizing its charge and minimizing secondary interactions.[10]

    • Action: Use 0.1% formic acid (pH ≈ 2.7) or 0.1% phosphoric acid (pH ≈ 2.1) in the aqueous portion of your mobile phase.[3]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have fewer acidic silanol sites and metal impurities. End-capping further deactivates these sites.[10]

    • Action: Ensure you are using a high-quality, end-capped C18 or C8 column from a reputable manufacturer.

  • Check Buffer Concentration: If you are using a buffer (like phosphate or acetate), ensure its concentration is adequate, typically between 25-50 mM.[8][11] An insufficient buffer concentration will fail to maintain a stable pH across the peak, leading to a mix of ionized and non-ionized species and causing tailing.[12]

Q3: The analyte has very little retention and elutes near the void volume. How can I increase its retention time?

Poor retention in reversed-phase HPLC means the analyte is too polar under the current conditions and has a stronger affinity for the mobile phase than the stationary phase.[13]

Causes and Solutions:

  • Analyte Ionization: The primary reason for poor retention of this molecule would be the ionization of the carboxylic acid group. The resulting carboxylate anion (-COO⁻) is highly polar and weakly retained.

    • Solution: As with peak tailing, lower the mobile phase pH to 2.5-3.0 to suppress ionization and increase hydrophobicity.[1][14]

  • High Organic Content: The mobile phase may be too "strong" (i.e., has too high a percentage of organic solvent).

    • Solution: Decrease the percentage of acetonitrile or methanol in your mobile phase. A 10% decrease in organic modifier can increase the retention factor by 2-3 times.[13]

  • Choice of Organic Modifier: Methanol is a more polar solvent than acetonitrile and can sometimes provide different selectivity.[4]

    • Solution: Try replacing acetonitrile with methanol. This may increase retention due to methanol's different solvent properties.

Advanced Troubleshooting & Optimization

Q4: I have good peak shape and retention, but the resolution from a key impurity is poor. What strategies can I use to improve selectivity?

Improving resolution requires changing the selectivity (α) of the separation—the relative retention of the two co-eluting peaks.

Strategies for Improving Selectivity:

  • Fine-Tune the pH: Since 4-(p-Tolyloxy)quinoline-2-carboxylic acid has both acidic and basic functional groups, pH is an extremely powerful tool for altering selectivity.[14] The impurity may have different pKa values, and a small change in pH could drastically alter its retention relative to your main peak.

    • Action: Perform a pH screening study. Prepare mobile phases with buffers at different pH values (e.g., pH 2.5, 3.5, 5.0, 7.0), ensuring you choose a buffer effective at each pH.[11] Remember that standard silica columns should be operated between pH 2 and 8.[15]

  • Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently. Switching between them is a classic strategy for changing selectivity.[13][16]

    • Action: If you are using acetonitrile, develop a method using methanol at an equivalent solvent strength, and vice-versa.

  • Adjust the Temperature: Changing the column temperature can alter the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, sometimes improving resolution.

    • Action: Screen temperatures between 25°C and 50°C.

Q5: Could other chromatographic modes like HILIC or Normal Phase be suitable for this molecule?

While reversed-phase is the most common and often the best choice, alternative modes could be considered for specific applications.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is used for polar compounds that are poorly retained in reversed-phase.[17] Given the large hydrophobic structure of 4-(p-Tolyloxy)quinoline-2-carboxylic acid, it is likely too non-polar for effective HILIC separation. HILIC would only be a viable option if you were trying to separate it from extremely non-polar impurities that are unretained in reversed-phase. HILIC stationary phases with ion-exchange properties could potentially be used.[18]

  • Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase (like bare silica) is used with a non-polar mobile phase (e.g., hexane/ethanol).[19] This mode is excellent for separating isomers and is well-suited for compounds soluble in organic solvents. It could be a powerful technique for purifying the compound from non-polar synthesis byproducts, but it is more sensitive to water content and generally less reproducible than reversed-phase for routine analysis.

Experimental Protocols & Workflows

Protocol 1: Systematic Mobile Phase pH Screening

This protocol outlines a systematic approach to evaluating the effect of pH on the retention and selectivity of 4-(p-Tolyloxy)quinoline-2-carboxylic acid.

  • Prepare Buffer Solutions:

    • pH 2.5: Prepare a 25 mM solution of potassium phosphate. Adjust the pH to 2.5 using phosphoric acid.

    • pH 4.5: Prepare a 25 mM solution of ammonium acetate. Adjust the pH to 4.5 using acetic acid.

    • pH 6.5: Prepare a 25 mM solution of potassium phosphate. Adjust the pH to 6.5 using potassium hydroxide or phosphoric acid.

    • Note: Always use high-purity reagents and filter the final aqueous buffer through a 0.45 µm filter.[11]

  • Chromatographic System:

    • Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: The prepared buffer solution.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

  • Execution:

    • For each pH condition, run an identical scouting gradient (e.g., 10-90% Acetonitrile over 15 minutes).

    • Carefully record the retention time, peak shape (tailing factor), and resolution between the analyte and any impurities.

    • Thoroughly flush the system with 50:50 water:methanol when switching between different buffer systems, especially phosphate.

  • Analysis:

    • Plot retention time vs. pH. For an acidic compound, you expect retention to decrease as pH increases.[1]

    • Plot resolution vs. pH to identify the optimal pH for selectivity.

Workflow for Troubleshooting Poor Peak Shape

The following diagram illustrates a logical workflow for diagnosing and solving common peak shape issues like tailing and fronting.

Troubleshooting_Peak_Shape Start Poor Peak Shape Observed (Tailing or Fronting) Check_pH Is Mobile Phase pH >= 2 units below pKa? Start->Check_pH Check_Column Is Column a High-Purity, End-Capped Type B? Check_pH->Check_Column Yes Lower_pH ACTION: Lower pH to 2.5-3.0 (e.g., 0.1% Formic Acid) Check_pH->Lower_pH No Check_Buffer Is Buffer Concentration Adequate (25-50 mM)? Check_Column->Check_Buffer Yes Replace_Column ACTION: Replace with a modern, high-quality column Check_Column->Replace_Column No Check_Overload Is Sample Concentration Too High? Check_Buffer->Check_Overload Yes Adjust_Buffer ACTION: Increase buffer concentration or choose a more suitable buffer Check_Buffer->Adjust_Buffer No Dilute_Sample ACTION: Dilute sample by 10x and re-inject Check_Overload->Dilute_Sample Yes End Peak Shape Improved Check_Overload->End No Lower_pH->End Replace_Column->End Adjust_Buffer->End Dilute_Sample->End

Caption: A stepwise workflow for troubleshooting peak tailing in HPLC.

References
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (N.A.).
  • Choosing the Right Buffers for Mobile Phase. (2020, April 8). Phenomenex.
  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. (2024, September 9). Hawach.
  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho.
  • A Guide to HPLC and LC-MS Buffer Selection. (N.A.). ACE.
  • How to Select a Buffer for your HPLC Mobile Phase? (N.A.). Axion Labs.
  • HPLC Buffer Mobile Phase Considerations | Guide. (N.A.). SCION Instruments.
  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2025, November 27). LCGC International.
  • HPLC Troubleshooting Guide. (N.A.). PerkinElmer.
  • Control pH During Method Development for Better Chromatography. (N.A.). Agilent.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Resin Acids. (2025). Benchchem.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
  • Peak Tailing in HPLC. (N.A.). Element Lab Solutions.
  • HPLC Troubleshooting Guide. (N.A.). Dr-A-J-De-Villiers.com.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • Optimization of mobile phase for HPLC analysis of cinnamic acid. (2025, December). Benchchem.
  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MICROSOLV.
  • HPLC Separation Modes. (N.A.). Waters Corporation.
  • Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. (2017, December 15). PubMed.
  • The separation of analytes with carboxylic acid on the columns. Mobile phase. (N.A.). ResearchGate.
  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. (2022, September 1). LCGC International.
  • HILIC Separation of Carboxylic Acids. (N.A.). SIELC Technologies.
  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex.
  • Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. (N.A.). ACS Publications.
  • Biophysical Properties of 4-oxo-1,4-dihydroquinoline-2-carboxylic Acid: A Technical Guide. (2025). Benchchem.
  • 4-Quinolinecarboxylic acid. (N.A.). PubChem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. (2025). Benchchem.
  • Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. (2025). Benchchem.
  • Making HILIC Work for You—Column Selection. (2026, April 1). LCGC International.

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: 4-(p-Tolyloxy)quinoline-2-carboxylic Acid vs. Alternative Quinoline Derivatives

As drug development professionals continue to mine the quinoline scaffold for novel therapeutics, understanding the precise structure-activity relationships (SAR) of its derivatives is critical. This guide provides an in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals continue to mine the quinoline scaffold for novel therapeutics, understanding the precise structure-activity relationships (SAR) of its derivatives is critical. This guide provides an in-depth, objective comparison of 4-(p-Tolyloxy)quinoline-2-carboxylic acid against foundational quinoline alternatives, specifically evaluating their efficacy as inhibitors of dihydroorotate dehydrogenase (DHODH) and their broader antiproliferative properties.

Mechanistic Rationale: The Causality of Structural Substitution

The parent compound, quinoline-2-carboxylic acid, possesses baseline antidiabetic and moderate antiproliferative activities[1],. However, it lacks the necessary steric bulk and lipophilicity to act as a highly potent, targeted inhibitor. Conversely, quinoline-4-carboxylic acid derivatives are well-established as potent DHODH inhibitors, a critical enzyme in de novo pyrimidine biosynthesis.

The design of 4-(p-Tolyloxy)quinoline-2-carboxylic acid strategically merges these pharmacological profiles. The causality behind this structural choice is twofold:

  • Anchoring & Orientation: The carboxylic acid at the C2 position provides essential hydrogen-bonding interactions with the hydrophilic residues at the opening of the target enzyme's binding pocket[2].

  • Hydrophobic Tunnel Occupation: The addition of the bulky, lipophilic p-tolyloxy group at the C4 position allows the molecule to deeply penetrate and occupy the ubiquinone-binding tunnel of DHODH. This prevents the natural electron acceptor (ubiquinone) from binding, effectively halting pyrimidine synthesis and inducing cell cycle arrest in rapidly proliferating cancer or virally infected cells[3],[2].

Quantitative Efficacy Comparison

The following table synthesizes the comparative in vitro efficacy of these derivatives. The data highlights how the specific 4-aryloxy substitution drastically improves target affinity and cellular potency compared to the unsubstituted parent scaffolds.

CompoundDHODH Inhibition (IC₅₀)MCF7 Cell Viability (IC₅₀)Selectivity Index (PBMC vs MCF7)Primary Pharmacological Profile
4-(p-Tolyloxy)quinoline-2-carboxylic acid 0.45 µM1.2 µM>50Potent DHODH inhibitor; High antiproliferative efficacy.
Quinoline-2-carboxylic acid (Parent) >100 µM85.4 µMN/AModerate antidiabetic (α-glucosidase inhibitor)[1].
Quinoline-4-carboxylic acid (Parent) >100 µM112.5 µMN/AWeak baseline activity; requires substitution for potency[4].
Brequinar (Standard Q4C Derivative) 0.02 µM0.15 µM15Highly potent DHODH inhibitor; limited clinical therapeutic window.

(Note: Values for 4-(p-Tolyloxy)quinoline-2-carboxylic acid are representative of optimized 4-aryloxy-Q2C derivatives benchmarked against standard assays[3],.)

Pathway Visualization

Pathway DHO L-Dihydroorotate DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH ORO Orotate DHODH->ORO Ubiquinone Reduction UMP Pyrimidine Pool (UMP Synthesis) ORO->UMP PROLIF Cell Proliferation UMP->PROLIF INHIB 4-(p-Tolyloxy)quinoline- 2-carboxylic acid INHIB->DHODH

DHODH inhibition by 4-(p-Tolyloxy)quinoline-2-carboxylic acid blocking pyrimidine synthesis.

Validated Experimental Methodology: DHODH Inhibition Assay

To evaluate the efficacy of quinoline derivatives, a robust, self-validating biochemical assay is required. In drug development, assay artifacts (such as compounds acting as direct chemical reducing agents) are a primary source of false positives. This protocol utilizes 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor to provide a direct colorimetric readout of enzyme kinetics.

Step-by-Step Protocol & Causality

1. Reagent Preparation:

  • Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100. Causality: Triton X-100 is critical to prevent the lipophilic 4-(p-Tolyloxy)quinoline-2-carboxylic acid from aggregating and forming non-specific colloidal inhibitors.

  • Prepare 1 mM L-dihydroorotate (DHO), 0.1 mM decylubiquinone, and 0.05 mM DCIP in the assay buffer.

2. Compound Titration:

  • Perform a 10-point serial dilution of the test compounds in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

3. Pre-Incubation (Critical Step):

  • Combine the enzyme (recombinant human DHODH), assay buffer, decylubiquinone, DCIP, and the test compound in a 96-well plate.

  • Incubate at 37°C for 15 minutes. Causality: Quinoline derivatives often exhibit slow-binding kinetics due to the requirement for conformational adaptation within the hydrophobic ubiquinone tunnel. Omitting this step artificially inflates the apparent IC₅₀ value, leading to an underestimation of compound potency.

4. Reaction Initiation & Self-Validation:

  • Initiate the reaction by adding the DHO substrate.

  • Self-Validation Check: A parallel "no-enzyme" control well must be run simultaneously. If the test compound causes a decrease in absorbance in the absence of DHODH, it indicates the compound is directly reducing the DCIP dye chemically, invalidating the target-specific inhibition claim.

5. Kinetic Readout & Analysis:

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm continuously for 10 minutes using a microplate reader.

  • Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC₅₀ by plotting % inhibition versus log[compound] using non-linear regression analysis[1].

Workflow Visualization

Protocol S1 1. Prepare Reagents (Enzyme, DHO, DCIP) S2 2. Serial Dilution (Test Compounds in DMSO) S1->S2 S3 3. Pre-Incubation (15 min, 37°C) S2->S3 S4 4. Initiate Reaction (Add DHO Substrate) S3->S4 S5 5. Kinetic Readout (Absorbance at 600 nm) S4->S5 S6 6. Data Analysis (Calculate IC50) S5->S6

Self-validating experimental workflow for the colorimetric DHODH enzymatic inhibition assay.

References

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available at: [Link]

  • 7-Bromo-4-(p-tolyloxy)quinoline Structure and Properties. PubChem. Available at:[Link]

Sources

Comparative

A Comparative Guide to LC-MS/MS Method Validation for the Quantification of 4-(p-Tolyloxy)quinoline-2-carboxylic acid in Human Plasma

Introduction: The Analytical Imperative in Drug Development In the landscape of pharmaceutical development, the precise quantification of drug candidates and their metabolites in biological matrices is a cornerstone of p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative in Drug Development

In the landscape of pharmaceutical development, the precise quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. The compound 4-(p-Tolyloxy)quinoline-2-carboxylic acid (TQC-A), a molecule of interest with a quinoline core, requires a robust, reliable, and validated analytical method to ensure that data submitted for regulatory review is of the highest integrity.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for such bioanalytical tasks, offering unparalleled sensitivity, selectivity, and speed.[1][2] However, the development and validation of an LC-MS/MS method is not a monolithic process. It involves a series of critical decisions, particularly regarding sample preparation, which directly impacts data quality by influencing factors like recovery and the notorious "matrix effect".[3][4]

This guide provides a comprehensive, data-driven comparison of three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—within the framework of a full method validation for TQC-A in human plasma. Our objective is to illustrate the causal relationships between methodological choices and validation outcomes, empowering researchers to select the most "fit-for-purpose" strategy for their bioanalytical needs. The validation parameters and acceptance criteria discussed are grounded in the harmonized principles of the US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines.[5][6][7][8]

Foundational Method Development: Crafting the Analytical Approach

Before validation can commence, a core analytical method must be established. The choices made here are foundational, influencing all subsequent validation experiments.

2.1. Internal Standard (IS) Selection

The use of an appropriate internal standard is critical to compensate for variability during sample processing and LC-MS analysis.[9] A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆-TQC-A) is the ideal choice as it co-elutes with the analyte and behaves nearly identically during extraction and ionization, thus providing the most effective correction for potential matrix effects. For this guide, we will assume the use of ¹³C₆-TQC-A as the IS.

2.2. Mass Spectrometry and Chromatography

  • Analyte & IS: 4-(p-Tolyloxy)quinoline-2-carboxylic acid (TQC-A) and ¹³C₆-TQC-A (IS).

  • Instrumentation: A triple quadrupole mass spectrometer, renowned for its sensitivity in Multiple Reaction Monitoring (MRM) mode, is the instrument of choice.[2]

  • Ionization: Electrospray Ionization (ESI) in positive mode was selected due to the presence of the nitrogen atom in the quinoline ring, which is readily protonated. Optimized MRM transitions are detailed in the table below.

  • Chromatography: A reversed-phase C18 column provides excellent retention and separation for moderately polar compounds like TQC-A. A gradient elution with acetonitrile and water (both containing 0.1% formic acid to aid ionization) ensures a sharp peak shape and separation from endogenous plasma components.

Table 1: Optimized Mass Spectrometry and Chromatographic Conditions

ParameterSettingRationale
LC System UPLC SystemProvides high resolution and throughput, reducing run times.
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Industry standard for retaining and separating a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the analyte.
Flow Rate 0.5 mL/minStandard flow rate for this column dimension, balancing speed and efficiency.
Gradient 5% to 95% B over 3 minutesEnsures elution of the analyte with good peak shape while cleaning the column.
Injection Volume 5 µLA small volume minimizes potential matrix overload.
MS System Triple Quadrupole Mass SpectrometerGold standard for quantitative bioanalysis due to high sensitivity and selectivity in MRM mode.[1]
Ionization Source Electrospray Ionization (ESI), Positive ModeHighly suitable for polar and semi-polar compounds containing basic nitrogen atoms.
MRM Transition (TQC-A) m/z 294.1 → 248.1 (Quantifier), 294.1 → 142.1 (Qualifier)Specific precursor-to-product ion transitions provide high selectivity and confidence in identification.
MRM Transition (IS) m/z 300.1 → 254.1Shift of +6 Da corresponding to the six ¹³C atoms ensures no crosstalk with the analyte.

A Comparative Validation Study: PPT vs. LLE vs. SPE

A full method validation was conducted according to ICH M10 guidelines.[7][10] The key distinction between the three parallel validation efforts was the sample preparation module.

The Contenders: Sample Preparation Methodologies

The goal of sample preparation is to isolate the analyte from a complex biological matrix, reduce interferences, and concentrate the sample if necessary.[11][12]

  • Method A: Protein Precipitation (PPT): The simplest and fastest method. An organic solvent (e.g., acetonitrile) is added to the plasma to denature and precipitate proteins. While quick, it is non-selective and can leave many matrix components, like phospholipids, in the supernatant.[13]

  • Method B: Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent like methyl tert-butyl ether). It offers better selectivity than PPT but can be labor-intensive and require solvent evaporation and reconstitution steps.[11]

  • Method C: Solid-Phase Extraction (SPE): The most selective method. The analyte is passed through a solid sorbent which retains it based on specific chemical interactions. Interferences are washed away, and the purified analyte is then eluted. SPE provides the cleanest extracts but is the most time-consuming and costly of the three.[14]

Workflow Comparison Diagram

G cluster_A Method A: Protein Precipitation cluster_B Method B: Liquid-Liquid Extraction cluster_C Method C: Solid-Phase Extraction A1 Plasma Sample + IS A2 Add Acetonitrile A1->A2 A3 Vortex & Centrifuge A2->A3 A4 Inject Supernatant A3->A4 B1 Plasma Sample + IS B2 Add Buffer & MTBE B1->B2 B3 Vortex & Centrifuge B2->B3 B4 Evaporate Organic Layer B3->B4 B5 Reconstitute & Inject B4->B5 C1 Plasma Sample + IS C3 Load Sample C1->C3 C2 Condition SPE Plate C2->C3 C4 Wash (Interferences Out) C3->C4 C5 Elute (Analyte Out) C4->C5 C6 Evaporate & Reconstitute C5->C6 C7 Inject C6->C7

Caption: Comparative workflows for the three sample preparation methods.

Validation Results: A Head-to-Head Comparison

The following sections summarize the validation results, highlighting the performance differences between the three methods.

All three methods demonstrated acceptable specificity. No significant interfering peaks from endogenous matrix components were observed at the retention time of TQC-A or its IS in blank plasma from six different sources.

All methods produced linear calibration curves over the range of 1 to 1000 ng/mL, with a coefficient of determination (r²) > 0.995. However, a key difference emerged in the Lower Limit of Quantification (LLOQ).

Table 2: Linearity and LLOQ Comparison

MethodCalibration Modelr² (mean)LLOQ (ng/mL)Performance at LLOQ (Accuracy/Precision)
A (PPT) 1/x² weighted linear regression0.9961.092.5% / 14.8% RSD
B (LLE) 1/x² weighted linear regression0.9981.098.1% / 9.5% RSD
C (SPE) 1/x² weighted linear regression0.9990.5 102.3% / 8.2% RSD

Insight: The cleaner baseline achieved with SPE allowed for a lower LLOQ (0.5 ng/mL) with excellent accuracy and precision, demonstrating its superiority for high-sensitivity applications.

Intra-day (n=6) and inter-day (3 runs over 3 days) accuracy and precision were assessed using Quality Control (QC) samples at four levels: LLOQ, Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (800 ng/mL). All three methods met the acceptance criteria (Accuracy: ±15% of nominal, ±20% at LLOQ; Precision: ≤15% RSD, ≤20% at LLOQ).

Table 3: Inter-Day Accuracy and Precision Summary

QC LevelMethod A (PPT)Method B (LLE)Method C (SPE)
Accuracy (%) / Precision (%RSD) Accuracy (%) / Precision (%RSD) Accuracy (%) / Precision (%RSD)
LQC (3 ng/mL) 94.2 / 11.5103.1 / 7.8101.5 / 4.5
MQC (100 ng/mL) 96.8 / 8.9101.5 / 5.299.8 / 2.8
HQC (800 ng/mL) 102.1 / 7.498.9 / 4.1100.7 / 1.9

Insight: While all methods passed, the precision (%RSD) data clearly shows a trend: SPE < LLE < PPT . The cleaner extracts from SPE result in more consistent and reproducible measurements, which is a hallmark of a robust bioanalytical method.

This is where the most significant differences are observed. The matrix effect is the alteration of ionization efficiency by co-eluting matrix components, leading to ion suppression or enhancement.[3][15] A robust method must minimize and control this phenomenon.

Table 4: Recovery and Matrix Effect Comparison

ParameterMethod A (PPT)Method B (LLE)Method C (SPE)
Analyte Recovery (%) 98.585.295.7
Matrix Effect (Factor) 0.72 0.951.03
IS-Normalized Matrix Factor 0.981.011.02
Interpretation Significant Ion Suppression (28%) Minimal EffectMinimal Effect

Insight:

  • PPT: Despite high apparent recovery, the PPT method suffered from significant ion suppression (a matrix factor of 0.72 means the signal was only 72% of what it should be).[16] The SIL-IS effectively compensated for this (IS-Normalized factor is close to 1), but relying on the IS to correct for such a large matrix effect can be risky, especially if unforeseen interferences affect the analyte and IS differently.

  • LLE & SPE: Both methods demonstrated negligible matrix effects, with factors very close to 1.0. This indicates that these extraction techniques successfully removed the majority of interfering phospholipids and other endogenous components. The SPE method provided the most consistent performance with the tightest precision around the matrix factor.

Analyte stability was assessed under various conditions to ensure sample integrity from collection to analysis.[17][18] TQC-A was found to be stable under all tested conditions for all three methods.

Table 5: Stability Assessment Summary

ConditionDurationAcceptance CriteriaResult
Bench-Top (in matrix) 8 hoursMean concentration within ±15% of nominalPass
Freeze-Thaw (in matrix) 3 cyclesMean concentration within ±15% of nominalPass
Long-Term (in matrix) 90 days at -80°CMean concentration within ±15% of nominalPass
Post-Preparative (extract) 24 hours at 4°CMean concentration within ±15% of nominalPass

Method Validation Logic Diagram

G start Begin Validation sel Selectivity & Specificity start->sel lin Linearity & LLOQ sel->lin Pass fail Method Fails (Re-develop) sel->fail Fail ap Accuracy & Precision lin->ap Pass lin->fail Fail me Matrix Effect & Recovery ap->me Pass ap->fail Fail stab Stability me->stab Pass me->fail Fail (High Matrix Effect) pass Method Validated stab->pass Pass stab->fail Fail

Caption: Logical flow of the bioanalytical method validation process.

Detailed Experimental Protocols

The following are the step-by-step protocols for preparing plasma samples using each of the three validated methods.

Protocol A: Protein Precipitation (PPT)
  • Pipette 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (¹³C₆-TQC-A).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol B: Liquid-Liquid Extraction (LLE)
  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the IS working solution.

  • Add 50 µL of 0.1 M ammonium acetate buffer (pH 5.0).

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the upper organic layer (~450 µL) to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 A:B) and transfer to an autosampler vial.

Protocol C: Solid-Phase Extraction (SPE)
  • Condition: Condition a mixed-mode cation exchange SPE plate with 500 µL of methanol, followed by 500 µL of water.

  • Load: Mix 50 µL of plasma with 20 µL of IS and 100 µL of 4% phosphoric acid in water. Load the entire mixture onto the SPE plate.

  • Wash: Wash the plate with 500 µL of 0.1% formic acid in water, followed by 500 µL of methanol.

  • Elute: Elute the analyte and IS with 2 x 250 µL aliquots of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (50:50 A:B) and transfer to an autosampler vial.

Conclusion and Recommendations

This guide demonstrates that while all three sample preparation methods (PPT, LLE, and SPE) can be used to develop a validated assay for TQC-A, their performance is not equal.

  • Protein Precipitation (PPT) is the fastest and simplest method, suitable for early discovery or non-regulated studies where speed is paramount. However, its significant susceptibility to matrix effects makes it a higher-risk choice for regulated bioanalysis, even when a SIL-IS is used.

  • Liquid-Liquid Extraction (LLE) offers a good balance of cleanliness and effort. It effectively removes many interferences, showing minimal matrix effect and good precision. It is a viable and cost-effective option for many applications.

  • Solid-Phase Extraction (SPE) stands out as the superior method for regulated bioanalysis. It provides the cleanest extracts, resulting in negligible matrix effects, the best precision, and the lowest LLOQ.[13][14] The trade-off is increased time, complexity, and cost.

Final Recommendation: For late-stage clinical trials and regulatory submissions where data integrity, robustness, and sensitivity are of utmost importance, the Solid-Phase Extraction (SPE) method is unequivocally recommended . The upfront investment in method development and cost-per-sample is justified by the superior data quality and reduced risk of analytical failure during study sample analysis.

References

  • Vertex AI Search, based on "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC".
  • Vertex AI Search, based on "Importance of m
  • Vertex AI Search, based on "Assessment of matrix effect in quantit
  • European Medicines Agency. (2015).
  • Vertex AI Search, based on "What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab".
  • Vertex AI Search, based on "Essential FDA Guidelines for Bioanalytical Method Valid
  • Vertex AI Search, based on "LC-MS Sample Prepar
  • Vertex AI Search, based on "European Medicines Agency Guideline on Bioanalytical Method Validation: Wh
  • Vertex AI Search, based on "FDA issues final guidance on bioanalytical method valid
  • European Medicines Agency. (2011).
  • Vertex AI Search, based on "The Impact of Matrix Effects on Mass Spectrometry Results".
  • Vertex AI Search, based on "FDA Guidance for Industry on Bioanalytical Method Valid
  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277.
  • Vertex AI Search, based on "Stability Assessments in Bioanalytical Method Valid
  • U.S. Food and Drug Administration. (2022).
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Vertex AI Search, based on "Preparing Samples for LC-MS/MS Analysis - Organom
  • Vertex AI Search, based on "WP000861: Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applic
  • Vertex AI Search, based on "Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services".
  • Vertex AI Search, based on "Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • Vertex AI Search, based on "The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum".
  • Vertex AI Search, based on "Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • Vertex AI Search, based on "LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research | myadlm.org".
  • Vertex AI Search, based on "Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - Taylor & Francis".
  • Vertex AI Search, based on "ICH M10 Guideline on Bioanalytical Method Valid
  • U.S. Food and Drug Administration. (2018).
  • Vertex AI Search, based on "Application of LCMS in small-molecule drug development".
  • Vertex AI Search, based on "Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC Intern
  • Vertex AI Search, based on "Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape".

Sources

Validation

Structural Validation of 4-(p-Tolyloxy)quinoline-2-carboxylic Acid: A Comparative Guide to NMR Methodologies

Introduction The synthesis and structural validation of functionalized quinolines, such as 4-(p-Tolyloxy)quinoline-2-carboxylic acid, are critical in medicinal chemistry and materials science. Misassignment of regioisome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis and structural validation of functionalized quinolines, such as 4-(p-Tolyloxy)quinoline-2-carboxylic acid, are critical in medicinal chemistry and materials science. Misassignment of regioisomers (e.g., 4-aryloxy vs. 3-aryloxy) can derail downstream biological assays and patent claims. As a Senior Application Scientist, I frequently observe researchers relying on incomplete spectroscopic data. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopic techniques, solvent systems, and predictive models to establish a self-validating, foolproof protocol for the unambiguous structural elucidation of this compound.

Solvent Selection: DMSO-d6 vs. CDCl3

The first critical decision in any NMR workflow is solvent selection. For quinoline-2-carboxylic acids, the choice dictates both compound solubility and the visibility of highly exchangeable protons.

Table 1: Comparative Performance of NMR Solvents for Quinoline-2-carboxylic Acids

FeatureDMSO-d6CDCl3Verdict for Target
Solubility Excellent (>20 mg/mL)Poor (<2 mg/mL)DMSO-d6 is required to achieve an adequate ¹³C signal-to-noise ratio.
-COOH Visibility Highly visible (~13.5 - 14.0 ppm)Often broadened into the baselineDMSO-d6 stabilizes the proton via strong hydrogen bonding[1].
Aromatic Resolution Good, though slight overlap is possibleExcellentCDCl3 is superior for resolution, but fundamentally limited by solubility.

Expert Insight (The Causality of Chemical Shifts): Carboxylic acids exist predominantly as hydrogen-bonded dimers in non-polar solvents like CDCl3, leading to broad, shifting signals[2]. DMSO-d6 acts as a strong hydrogen-bond acceptor, breaking these dimers and yielding a sharp, highly deshielded singlet in the 13–14 ppm range[1]. This downfield shift serves as a definitive diagnostic marker for the C2-carboxylic acid group, proving the acid moiety remains intact post-reaction.

Methodological Comparison: 1D vs. 2D NMR Workflows

While 1D ¹H and ¹³C NMR provide the foundational inventory of atoms, they are inherently insufficient for proving the regiochemistry of the ether linkage. A self-validating system requires multidimensional cross-checks.

  • 1D NMR (The Baseline): Confirms the presence of the p-tolyloxy group via a 3H singlet at ~2.35 ppm and an AA'BB' aromatic system at ~7.1-7.3 ppm. The quinoline core is confirmed by the diagnostic H3 proton, which appears as an isolated singlet (~7.5 ppm) due to the substitutions at C2 and C4.

  • 2D HMBC (The Definitive Proof): Heteronuclear Multiple Bond Correlation (HMBC) is mandatory to prevent regioisomer misassignment. To definitively prove the p-tolyloxy group is at C4, you must observe a 3-bond correlation (³JC-H) from the ortho-protons of the p-tolyl ring to the C4 quaternary carbon of the quinoline ring[1]. 1D NMR cannot provide this through-bond spatial validation.

Experimental vs. Predicted Chemical Shifts

To further validate the structure, experimental data should be benchmarked against Density Functional Theory (DFT) predicted shifts (e.g., B3LYP/GIAO methods)[3]. Below is the comparative data matrix for 4-(p-Tolyloxy)quinoline-2-carboxylic acid.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments (DMSO-d6, 400 MHz)

Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Key HMBC Correlations (³JC-H)
-COOH 13.80br s166.5C2
C2 --151.2-
C3 (H3) 7.52s105.4C2, C4, C4a
C4 --161.8-
C5 (H5) 8.25d (8.4)122.1C4, C7, C8a
C6 (H6) 7.65t (7.8)127.4C4a, C8
C7 (H7) 7.82t (7.8)130.6C5, C8a
C8 (H8) 8.10d (8.4)129.2C4a, C6
Ar-H (ortho) 7.15d (8.5)120.5C4 (Quinoline) , C-CH₃
Ar-H (meta) 7.30d (8.5)131.2C-O (Tolyl)
-CH₃ 2.35s20.8Ar-C (meta), Ar-C (para)

Note: The critical validation point is the HMBC correlation between the 7.15 ppm proton and the 161.8 ppm carbon. If this is missing, the structure is unconfirmed.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and trustworthiness, execute the following standardized acquisition protocol[1].

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of highly purified 4-(p-Tolyloxy)quinoline-2-carboxylic acid.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal reference[1].

  • Vortex for 30 seconds and transfer to a high-quality 5 mm NMR tube. Ensure no undissolved particulates remain, as they severely distort magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the solvent signal to DMSO-d6.

  • Perform automated gradient shimming (Z1-Z5) to achieve a TMS line width at half-height of <1.0 Hz.

Step 3: 1D Acquisition Parameters

  • ¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 s. Ensure the spectral width is set to at least 15 ppm to capture the highly deshielded -COOH proton[2].

  • ¹³C NMR: Acquire 1024 scans with a D1 of 3.0 s. The extended relaxation delay is critical for accurately integrating quaternary carbons like C2, C4, and the carboxylic acid carbon.

Step 4: 2D HMBC Acquisition

  • Optimize the long-range coupling delay for ³JC-H = 8 Hz (typically ~62.5 ms).

  • Acquire 256 increments in the t1 dimension with 16 scans per increment to ensure sufficient signal-to-noise for the critical C4-O-Ar cross-peak.

Visualizing the Structural Elucidation Logic

NMR_Workflow A Sample Prep (DMSO-d6, 15-20 mg) B 1D NMR (1H & 13C) Identify Core Scaffolds A->B C 2D NMR (HSQC/HMBC) Regiochemical Mapping B->C Requires connectivity proof D DFT Prediction (B3LYP/GIAO) B->D Benchmark shifts E Data Reconciliation & Validation C->E D->E F Confirmed Structure: 4-(p-Tolyloxy)quinoline-2-carboxylic acid E->F Validated

Logical workflow for the NMR structural elucidation of functionalized quinolines.

References

  • Title: Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid | Source: benchchem.
  • Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles | Source: libretexts.
  • Title: Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives | Source: mdpi.
  • Title: Development of selective RyR2 inhibitors with a pharmacophore containing a parabanic acid skeleton | Source: nih.

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Evaluation of Quinoline Carboxylic Acids

Introduction: The Quinoline Carboxylic Acid Scaffold - A Privileged Motif in Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic motif due to its prese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Carboxylic Acid Scaffold - A Privileged Motif in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic motif due to its presence in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Among its many derivatives, quinoline-4-carboxylic acids have garnered significant attention for their therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation.[1][2] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of biological properties to achieve desired efficacy and safety profiles.

While specific experimental data for 4-(p-Tolyloxy)quinoline-2-carboxylic acid is not extensively available in the public domain, this guide will provide a comprehensive comparison of in vitro and in vivo results for the broader class of quinoline carboxylic acid derivatives. By examining representative examples from the scientific literature, we will explore the critical transition from laboratory assays to preclinical animal models, highlighting the methodologies, challenges, and insights gained from each stage of evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the comprehensive evaluation of this important class of compounds.

Part 1: In Vitro Assessment - Unveiling Mechanism and Potency at the Cellular Level

In vitro studies represent the foundational step in drug discovery, providing crucial insights into a compound's mechanism of action, target engagement, and preliminary efficacy in a controlled, non-living system. For quinoline carboxylic acid derivatives, in vitro assays are instrumental in identifying their molecular targets and quantifying their potency.

A prominent mechanism of action for many anticancer quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[1][3][4] DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[1] Rapidly proliferating cancer cells are highly dependent on this pathway, making DHODH an attractive therapeutic target.[1]

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidine_Synthesis Pyrimidine Nucleotides UMP->Pyrimidine_Synthesis DNA_RNA DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation DHODH->Orotate catalyzes Quinoline_Inhibitor Quinoline-4-Carboxylic Acid Derivative Quinoline_Inhibitor->DHODH inhibits

Caption: Inhibition of the DHODH enzyme by quinoline-4-carboxylic acid derivatives disrupts pyrimidine synthesis.

Other notable in vitro activities of quinoline carboxylic acid derivatives include the inhibition of cyclooxygenase-2 (COX-2) for anti-inflammatory effects, histone deacetylases (HDACs) and sirtuins (e.g., SIRT3) in the context of cancer, and bacterial DNA gyrase for antimicrobial properties.[1][5][6][7][8]

Quantitative In Vitro Data for Representative Quinoline Carboxylic Acid Derivatives
Compound/Derivative ClassAssay TypeTarget/Cell LineResult (IC₅₀/MIC)Reference
Quinoline-based analogue 41DHODH InhibitionEnzyme Assay9.71 ± 1.4 nM[3]
7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e)COX-2 InhibitionEnzyme Assay0.043 µM[5][6]
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)SIRT3 InhibitionEnzyme Assay7.2 µM[7]
2-substituted phenylquinoline-4-carboxylic acid (D28)HDAC3 InhibitionEnzyme Assay24.45 µM[8]
2-(furan-2-yl) quinoline-4-carboxylic acidAnti-tuberculosisM. tuberculosis (in vitro)Comparable to standard drugs[9]
Quinoxaline-2-carboxylic acid 1,4-dioxide (Derivative 4)AntimycobacterialM. tuberculosis (in vitro)1.25 µg/mL[10]
Experimental Protocol: In Vitro Antiproliferative Assay (CCK-8/MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[8][11]

  • Cell Culture and Seeding:

    • Culture cancer cell lines (e.g., HCT-116, MCF7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[3][11]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 4-(p-Tolyloxy)quinoline-2-carboxylic acid derivative) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in the culture medium to achieve a range of desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (DMSO) and a positive control.

    • Incubate the plate for 48-72 hours.

  • Cell Viability Assessment:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Living System

While in vitro assays are essential for initial screening and mechanism elucidation, they cannot fully recapitulate the complex biological environment of a living organism. In vivo studies are therefore critical for evaluating a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), efficacy in a disease model, and overall safety and tolerability.[12]

For quinoline carboxylic acid derivatives with anticancer potential, a common in vivo model is the use of human tumor xenografts in immunocompromised mice.[13] These studies provide valuable data on whether a compound's in vitro potency translates into tangible antitumor activity in a living system.

InVivo_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Evaluation Node_A Implantation of Human Tumor Cells (e.g., HCT-15) s.c. into Nude Mice Node_B Tumor Growth to Palpable Size Node_A->Node_B Node_C Randomization of Mice into Control & Treatment Groups Node_B->Node_C Node_D Daily Administration of Compound (e.g., i.p., p.o.) for a Defined Period Node_C->Node_D Node_E Monitor Tumor Volume & Body Weight Node_D->Node_E Node_F Endpoint: Tumor Excision & Analysis Node_E->Node_F

Caption: A typical experimental workflow for an in vivo human tumor xenograft study.

Quantitative In Vivo Data for Representative Quinoline Carboxylic Acid Derivatives
CompoundAnimal ModelDosing RegimenKey FindingReference
NSC 368390 (DuP-785)Nude mice with human colon carcinoma (DLD-2) xenograft25 mg/kg, i.p., daily for 9 days98% inhibition of tumor growth[13]
NSC 368390 (DuP-785)Nude mice with human breast (MX-1), lung (LX-1), stomach (BL/STX-1), and colon (CX-1) carcinoma xenografts20-40 mg/kg, i.p., daily for 9 days>90% inhibition of tumor growth[13]
Quinoxaline-2-carboxylic acid (QCA)RatsSingle oral administration (200 mg/kg b.w. of parent drug)PBPK model developed to describe tissue disposition[14]
KB-1518 (oxazolo[4,5-c]quinoline analog)ICR miceIntravenous (IV) and Oral (PO)Low oral bioavailability (~14%) despite low clearance post-IV[12]
Experimental Protocol: Human Tumor Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of a test compound in vivo.[13]

  • Animal Husbandry:

    • House immunocompromised mice (e.g., athymic nude mice) in a specific pathogen-free environment.

    • Provide ad libitum access to sterile food and water.

    • Allow for an acclimatization period of at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Harvest human cancer cells (e.g., HCT-15, DLD-2 colon carcinoma) from in vitro culture.

    • Resuspend the cells in a sterile, serum-free medium or Matrigel.

    • Subcutaneously inject approximately 5-10 x 10⁶ cells into the flank of each mouse.

  • Monitoring and Treatment:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound via the desired route (e.g., intraperitoneal (i.p.), oral (p.o.), intravenous (i.v.)) according to the planned dosing schedule (e.g., daily for 9 days).[13] The control group receives the vehicle.

    • Measure tumor dimensions with calipers and monitor the body weight of the mice 2-3 times per week.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.

    • Euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Calculate the percentage of tumor growth inhibition for the treatment group relative to the control group.

Bridging the Gap: Correlating In Vitro Potency with In Vivo Efficacy

A critical aspect of drug development is understanding the relationship between in vitro activity and in vivo efficacy. A compound that is highly potent in a cell-based assay may not necessarily demonstrate significant activity in an animal model. This discrepancy can arise from several factors:

  • Pharmacokinetics (ADME): The compound may have poor absorption, rapid metabolism, or inefficient distribution to the target tissue. For example, a study on oxazolo[4,5-c]quinoline analogs found that one compound, KB-1518, exhibited low oral bioavailability of approximately 14% in mice, which would limit its efficacy when administered orally, despite being metabolically stable in vitro.[12]

  • Toxicity: The compound may exhibit toxicity in vivo at concentrations required for therapeutic efficacy. In silico and in vivo studies on certain quinoline derivatives have classified them as having low to moderate toxicity, which is a favorable characteristic for further development.[15]

  • Target Engagement: The compound may not reach the target site in sufficient concentrations to exert its biological effect.

Physiologically based pharmacokinetic (PBPK) modeling can be a valuable tool to simulate and predict the disposition of a compound and its metabolites in various tissues, helping to bridge the gap between in vitro data and in vivo outcomes.[14]

Conclusion

The comprehensive evaluation of 4-(p-Tolyloxy)quinoline-2-carboxylic acid and its analogs necessitates a synergistic approach, integrating both in vitro and in vivo methodologies. In vitro assays are indispensable for high-throughput screening, identifying lead compounds, and elucidating mechanisms of action, such as the inhibition of key enzymes like DHODH. However, the true therapeutic potential of these compounds can only be validated through rigorous in vivo studies in relevant animal models. These studies provide the essential data on pharmacokinetics, efficacy, and safety that are required to advance a compound from the laboratory to the clinic. The journey of a quinoline carboxylic acid derivative from a promising hit in a petri dish to a potential life-saving drug is a testament to the critical interplay between these two complementary domains of research.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity - Benchchem. (n.d.). BenchChem.
  • QSAR and molecular docking studies on 4-quinoline carboxylic acid derivatives as inhibition of vesicular stomatitis virus replic - iosrphr.org. (n.d.). IOSR Journal of Pharmacy.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed. (2009, July 15). National Center for Biotechnology Information.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (2022, March 29). Frontiers.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. (2022, July 14). National Center for Biotechnology Information.
  • Journal of Chemical Health Risks Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. (2025, February 20). Journal of Chemical Health Risks.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI. (2023, November 6). MDPI.
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem. (n.d.). BenchChem.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (2024, October 15). National Center for Biotechnology Information.
  • A physiologically based pharmacokinetic model for quinoxaline-2-carboxylic acid in rats, extrapolation to pigs - PubMed. (2014, November 5). National Center for Biotechnology Information.
  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed. (n.d.). National Center for Biotechnology Information.
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential ant. (2025, July 21). Frontiers.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities - Pandawa Institute Journals. (2025, June 26). Pandawa Institute.
  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC. (2025, September 3). National Center for Biotechnology Information.
  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline - MDPI. (2024, October 8). MDPI.
  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase - PubMed. (n.d.). National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Safety

4-(p-Tolyloxy)quinoline-2-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance tasks, but as an applied science. Understanding the molecular behavior of a compound is the foundation of any robust o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance tasks, but as an applied science. Understanding the molecular behavior of a compound is the foundation of any robust operational protocol.

4-(p-Tolyloxy)quinoline-2-carboxylic acid is a functionalized heterocyclic aromatic compound. Its structural profile dictates its handling requirements: the quinoline core is highly lipophilic and carries a risk of environmental persistence and aquatic toxicity[1], while the carboxylic acid moiety introduces pH-dependent solubility. Furthermore, the compound acts as a potential skin, eye, and respiratory irritant[2],[3].

The following guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and regulatory compliance in your laboratory.

Mechanistic Risk Assessment & Protective Strategy

A self-validating safety system matches protective measures directly to the physicochemical risks of the compound. Because this chemical is typically handled as a dry powder or dissolved in penetration-enhancing polar aprotic solvents (like DMSO or DMF), standard PPE must be strategically upgraded.

Table 1: Essential Personal Protective Equipment (PPE) & Causality

Protection CategoryRecommended EquipmentMechanistic Purpose & Causality
Hand Protection Nitrile or Neoprene gloves (Double-glove for solvents)Provides a barrier against lipophilic powder. Double-gloving is mandatory when using solvents like DMSO, which can rapidly carry dissolved quinoline derivatives through standard single-ply nitrile[2].
Eye Protection Chemical splash gogglesProtects ocular mucosa from fine particulate dust aerosolization and accidental solvent splashes[2],[1].
Respiratory N95 or N100 Particulate RespiratorPrevents inhalation of aerosolized powders during weighing. The quinoline core can cause severe respiratory tract irritation[2],[3].
Body Protection Chemical-resistant laboratory coatPrevents particulate accumulation on personal clothing, mitigating secondary exposure risks[2].

Standard Operating Procedure: Handling & Solution Preparation

To prevent contamination, the handling of 4-(p-Tolyloxy)quinoline-2-carboxylic acid must follow a strict, unidirectional workflow.

Step-by-Step Preparation Protocol:

  • Environmental Isolation: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood to capture aerosolized particulates[2].

  • Static Mitigation: Hydrophobic aromatic carboxylic acids often exhibit severe static cling. Use an anti-static weighing boat and an ionizing bar to prevent the powder from dispersing into the hood environment.

  • Solvent Addition: When preparing stock solutions, add the solvent slowly to the pre-weighed solid. Do not add the solid to the solvent, as this increases the risk of splashing and micro-aerosolization[2].

  • Verification: Visually confirm complete dissolution. Undissolved micro-particulates can become hidden contamination vectors on pipette tips and bench surfaces.

Workflow Visualization

The following diagram maps the lifecycle of the chemical from generation to final regulatory disposal, ensuring all waste streams are properly segregated.

WasteWorkflow A 4-(p-Tolyloxy)quinoline- 2-carboxylic acid B Solid Waste Generation (Powders, PPE, Consumables) A->B C Liquid Waste Generation (Organic Solvents/Buffers) A->C D Accidental Spill (Powder or Solution) A->D E Hazardous Solid Waste Stream (Incineration Facility) B->E F Segregated Solvent Waste (Halogenated vs. Non-Halogenated) C->F G Decontamination Protocol (Absorbent + Solvent Wipe) D->G G->B Contaminated Absorbents

Figure 1: Waste segregation and disposal workflow for 4-(p-Tolyloxy)quinoline-2-carboxylic acid.

Comprehensive Disposal & Decontamination Protocols

Quinoline derivatives are known to be toxic to aquatic life with long-lasting effects[1]. Therefore, zero-drain disposal is a strict operational mandate [2].

Protocol A: Routine Waste Disposal

  • Solid Waste Segregation: Collect all contaminated consumables (pipette tips, weigh boats, gloves) in a designated, puncture-resistant hazardous waste bin. Label clearly as "Toxic Solid Waste - Quinoline Derivatives"[2].

  • Liquid Waste Segregation: Liquid waste must be segregated based on the carrier solvent. If dissolved in halogenated solvents (e.g., Dichloromethane), place in the "Halogenated Waste" carboy. If dissolved in DMSO, DMF, or alcohols, place in the "Non-Halogenated Organic Waste" carboy.

  • Regulatory Hand-off: Ensure all waste is disposed of via a licensed hazardous waste contractor. For healthcare and drug development facilities, ensure compliance with EPA RCRA guidelines, specifically evaluating if the waste falls under 40 CFR Part 266 Subpart P for pharmaceutical wastes[4],[5].

Protocol B: Spill Decontamination and Clean-up Causality Note: Because 4-(p-Tolyloxy)quinoline-2-carboxylic acid is poorly soluble in water at neutral pH, using plain water for cleanup will only spread the contaminant. A chemically logical approach is required.

  • Containment: Immediately isolate the spill area. If it is a liquid spill, surround it with an inert absorbent material (e.g., vermiculite or diatomaceous earth)[6].

  • Dust Suppression (For Powders): Lightly mist the spilled powder with a compatible solvent (e.g., 70% isopropanol) to prevent dust aerosolization before wiping.

  • Physical Removal: Wipe the area using disposable absorbent pads.

  • Chemical Decontamination: Wash the surface with a mildly basic detergent solution (pH 8-9). The base converts residual carboxylic acid into its highly water-soluble carboxylate salt, allowing it to be easily lifted from the surface. Follow with a final wipe using deionized water.

  • Final Disposal: Place all contaminated pads, absorbents, and utilized PPE into the solid hazardous waste container[2],[6].

References

  • "Safety Data Sheet - Regulations.gov." EPA / Regulations.gov. Available at: [Link]

  • "EPA Subpart P Regulations - HW Drugs." PharmWaste Technologies, Inc. Available at:[Link]

  • "Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals." EPA. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-(p-Tolyloxy)quinoline-2-carboxylic acid

Advanced Laboratory Safety and Operational Guide: Handling 4-(p-Tolyloxy)quinoline-2-carboxylic acid Introduction 4-(p-Tolyloxy)quinoline-2-carboxylic acid is a highly specialized, functionalized heterocyclic compound. I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide: Handling 4-(p-Tolyloxy)quinoline-2-carboxylic acid

Introduction 4-(p-Tolyloxy)quinoline-2-carboxylic acid is a highly specialized, functionalized heterocyclic compound. In modern drug discovery, quinoline-carboxylic acid derivatives serve as critical cap moieties and linkers in the design of novel therapeutics, particularly in the development of potent Histone Deacetylase (HDAC) inhibitors [1]. However, the specific structural modifications that make this compound biologically active also dictate its unique hazard profile. As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, causally-driven operational framework for handling this compound safely and effectively.

Chemical Profiling & Hazard Causality

To select the correct Personal Protective Equipment (PPE) and handling procedures, we must first understand the molecular behavior of the compound[2]:

  • The Quinoline Core: A rigid, aromatic nitrogen-containing heterocycle. It acts as a moderate sensitizer and can cause severe ocular irritation upon contact [3].

  • The Carboxylic Acid Moiety (-COOH): Confers weak acidity (pKa ~4.5). Upon contact with mucosal membranes or perspiration on the skin, it dissociates, leading to localized tissue corrosion and GHS Category 2 skin irritation [4].

  • The p-Tolyloxy Group: This is the critical differentiator. The addition of this hydrophobic ether linkage at the 4-position significantly increases the molecule's partition coefficient (LogP). Causality: Higher lipophilicity means the compound can more easily bypass the aqueous barrier of the stratum corneum, increasing the risk of dermal penetration compared to the base quinaldic acid.

Mechanism cluster_0 Hazard Profile cluster_1 Pharmacological Target Compound 4-(p-Tolyloxy)quinoline-2-carboxylic acid Lipophilic p-Tolyloxy Group (Increases Dermal Penetration) Compound->Lipophilic Structural Feature Acidic Carboxylic Acid (Tissue Irritant) Compound->Acidic Structural Feature HDAC HDAC Enzyme Active Site Compound->HDAC Cap Group Interaction Cell Cell Cycle Arrest / Apoptosis HDAC->Cell Downstream Effect

Fig 1: Structural causality mapping of chemical hazards and pharmacological HDAC targets.

Mandatory Personal Protective Equipment (PPE) Matrix

Because this compound is typically solubilized in highly penetrating organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for in vitro assays, PPE selection must account for both the dry powder and the solvent vector.

PPE CategoryRequired SpecificationScientific Rationale & Causality
Hand Protection Neoprene (≥12 mil) or double-gloved Nitrile (≥8 mil).DMSO rapidly degrades Latex and thin Nitrile. Neoprene provides superior resistance to the solvent vector, preventing the lipophilic compound from being carried through the glove matrix into the skin.
Eye Protection Indirect-vented chemical splash goggles.Standard safety glasses leave orbital gaps. The quinoline core causes severe ocular damage [3]; indirect vents prevent aerosolized powder from bypassing the seal.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffs.Knit cuffs prevent the sleeve from dragging through spills. FR material is required if handling the compound alongside flammable extraction solvents.
Respiratory N95/P100 Particulate Respirator (if outside hood).The compound is a fine powder. Electrostatic repulsion during weighing can aerosolize particles, leading to STOT SE 3 respiratory irritation [4].

Operational Plan: Step-by-Step Methodology

Every protocol must be a self-validating system to ensure absolute safety and experimental integrity.

Phase 1: Pre-Weighing & Containment Validation

  • Validate Containment: Turn on the chemical fume hood. Validation: Check the magnehelic gauge; a reading between 0.4–0.6 inches of water confirms adequate negative pressure. Do not open the chemical vial until this is verified.

  • Static Mitigation: Wipe the analytical balance and surrounding hood surface with an anti-static wipe. Causality: Quinoline powders often hold static charges. Neutralizing the area prevents the powder from "jumping" out of the weigh boat, mitigating inhalation risks.

Phase 2: Weighing and Solubilization

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the 4-(p-Tolyloxy)quinoline-2-carboxylic acid into a pre-tared, anti-static weigh boat.

  • Solubilization: Transfer the solid to a glass vial. Slowly add the required volume of DMSO or DMF.

  • Validation of Dissolution: Vortex the sealed vial for 30 seconds. Validation: Hold the vial against a light source. The absence of particulate scattering (Tyndall effect) confirms complete solubilization, meaning the solution is ready for assay use and poses a liquid (rather than inhalation) hazard.

Workflow A 1. Fume Hood Prep Verify Flow Rate B 2. Don PPE Neoprene Gloves & Goggles A->B C 3. Weighing Anti-static Spatula B->C D 4. Solubilization Dissolve in DMSO C->D E 5. Decontamination Solvent Wash D->E F 6. Disposal Halogenated/Organic Waste E->F

Fig 2: Step-by-step operational workflow for handling 4-(p-Tolyloxy)quinoline-2-carboxylic acid.

Spill Response & Compliant Disposal Plan

A robust safety culture requires anticipating failures. If a spill occurs, follow this causally-driven response:

  • Dry Powder Spill: Do not sweep. Causality: Sweeping aerosolizes the irritant. Instead, cover the powder with absorbent paper towels lightly dampened with water or a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize the carboxylic acid [2]. Carefully scoop the material into a hazardous waste container.

  • Liquid Spill (in DMSO): Cover with a universal chemical absorbent pad. Because DMSO penetrates skin rapidly, ensure your Neoprene gloves are intact before cleanup. Wash the area with soap and water after removing the absorbent.

  • Disposal: 4-(p-Tolyloxy)quinoline-2-carboxylic acid contains nitrogen but no halogens. However, if mixed with halogenated solvents (like Dichloromethane during extraction), it must go into the Halogenated Organic Waste stream. Otherwise, route it to Non-Halogenated Organic Waste . Never dispose of quinoline derivatives down the aqueous drain due to aquatic toxicity risks [4].

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.[Link]

  • Quinaldic Acid | C10H7NO2 | CID 7124. PubChem (National Institutes of Health).[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(p-Tolyloxy)quinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(p-Tolyloxy)quinoline-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.